molecular formula C8H11N B7819981 2-Isopropylpyridine CAS No. 75981-47-4

2-Isopropylpyridine

Cat. No.: B7819981
CAS No.: 75981-47-4
M. Wt: 121.18 g/mol
InChI Key: PFYPDUUXDADWKC-UHFFFAOYSA-N
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Description

2-Isopropylpyridine is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpyridine
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InChI

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFYPDUUXDADWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862353
Record name 2-(Propan-2-yl)pyridine
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Molecular Weight

121.18 g/mol
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CAS No.

644-98-4, 75981-47-4
Record name 2-Isopropylpyridine
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Foundational & Exploratory

Physical and chemical properties of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 644-98-4 | Formula: C₈H₁₁N | Molecular Weight: 121.18 g/mol [1][2]

Executive Summary & Chemical Identity

2-Isopropylpyridine (2-IPP) is a branched alkylpyridine characterized by significant steric bulk adjacent to the nitrogen heteroatom.[2] Unlike its isomer 4-isopropylpyridine, where the alkyl group is distal to the binding site, 2-IPP exhibits the "ortho effect," dramatically influencing its coordination chemistry and basicity.

For drug development professionals and synthetic chemists, 2-IPP serves two critical roles:

  • Scaffold Intermediate: A precursor for synthesizing picolinic acid derivatives via benzylic oxidation.[2]

  • Sterically Tunable Ligand: A monodentate ligand where the isopropyl group modulates the electrophilicity of metal centers (e.g., in Cobalt or Palladium catalysis) without blocking the coordination site entirely.

Physiochemical Profile

The following data represents the consensus of experimental values. Note the pKa shift relative to unsubstituted pyridine (5.25), driven by the inductive (+I) effect of the isopropyl group.

PropertyValueTechnical Context
Boiling Point 159–160 °CLower than n-propylpyridine (~170°C) due to branching (reduced surface area for van der Waals interactions).[2]
Density 0.912 g/mLAt 25 °C. Less dense than water; phase separation occurs easily in aqueous workups.[2]
pKa (Conjugate Acid) 5.83More basic than pyridine (5.25).[2] The isopropyl group donates electron density, stabilizing the protonated pyridinium form.
Refractive Index

1.492
Useful for assessing purity during fractional distillation.[2]
Solubility Organic/WaterMiscible with EtOH, Et₂O, DCM.[2] Slightly soluble in water; solubility decreases with increasing temperature (inverse solubility).[2]
Flash Point 48 °CFlammable liquid (Category 3).[2] Requires grounding during transfer.[2][3]

Synthetic Pathways: The Minisci Reaction

While Friedel-Crafts alkylation fails on electron-deficient pyridine rings, 2-IPP is classically synthesized via the Minisci Reaction .[2][4] This radical substitution mechanism allows nucleophilic alkyl radicals to attack the protonated (electron-poor) pyridine ring at the 2-position.[2][4]

Mechanism of Action

The reaction utilizes a carboxylic acid (isobutyric acid) as the radical source, silver nitrate as a catalyst, and ammonium persulfate as the oxidant.

  • Radical Generation: Oxidative decarboxylation of isobutyric acid generates the isopropyl radical (

    
    ).[2]
    
  • Addition: The nucleophilic radical attacks the protonated pyridine at the

    
    -position (C2).[2]
    
  • Rearomatization: Oxidation and deprotonation restore the aromatic system.[2]

Visualization: Minisci Radical Pathway

MinisciReaction Start Isobutyric Acid (Radical Source) Radical Isopropyl Radical (•CH(CH3)2) Start->Radical Oxidative Decarboxylation Oxidant Persulfate / Ag+ Oxidant->Radical Initiates Intermediate Radical Cation Intermediate Radical->Intermediate Nucleophilic Attack at C2 Substrate Protonated Pyridine (Py-H+) Substrate->Intermediate Product This compound (2-IPP) Intermediate->Product Oxidation & Deprotonation (-H+)

Figure 1: Mechanistic flow of the Minisci alkylation for 2-IPP synthesis.

Experimental Protocol: Synthesis of this compound

Objective: Synthesis of 2-IPP via silver-catalyzed decarboxylation. Scale: 50 mmol (Pyridine).

Reagents
  • Pyridine (3.95 g, 50 mmol)[2]

  • Isobutyric acid (6.6 g, 75 mmol)[2]

  • Silver Nitrate (AgNO₃) (0.85 g, 5 mmol, 10 mol%)[2]

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (17.1 g, 75 mmol)[2]

  • Sulfuric Acid (10% aq.[2] solution)

  • Dichloromethane (DCM) for extraction.[2]

Step-by-Step Methodology
  • Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve pyridine (50 mmol) in 50 mL of 10% H₂SO₄.

  • Addition: Add AgNO₃ (5 mmol) and Isobutyric acid (75 mmol) to the solution. Heat the mixture to 70 °C.

  • Initiation: Dissolve Ammonium Persulfate (75 mmol) in 40 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes. Note: CO₂ evolution will be observed.[2]

  • Reaction: Stir at 70–80 °C for an additional 60 minutes. The solution may turn dark due to silver salts.[2]

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Basify to pH > 9 using concentrated NaOH solution (keep in ice bath to manage exotherm).[2]

    • Extract the aqueous layer with DCM (3 x 50 mL).[2]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Purification: Concentrate in vacuo. Purify the residue via fractional distillation under reduced pressure (or silica gel chromatography: 10% EtOAc/Hexanes) to yield 2-IPP.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the septet at ~3.05 ppm (1H) and doublet at ~1.30 ppm (6H) corresponding to the isopropyl group.[2] The aromatic region will show 4 protons.[2]

Chemical Reactivity & Applications

2-IPP is a versatile intermediate.[1][2][5][6] Its reactivity is defined by the stability of the benzylic position and the steric environment of the nitrogen.

A. Oxidation to Picolinic Acid

The isopropyl group acts as a "masked" carboxylate.[2] Under strong oxidative conditions (KMnO₄ or V-Ti catalyzed vapor phase oxidation), the alkyl chain is cleaved to yield Picolinic Acid (Pyridine-2-carboxylic acid), a vital intermediate for metal picolinate supplements and herbicides (e.g., Picloram).[2]

B. Ligand Chemistry (Catalysis)

2-IPP is a precursor to the PIP (2-(pyridin-2-yl)isopropyl) amine directing group used in Pd-catalyzed C–H activation.[2][7] However, 2-IPP itself acts as a ligand in polymerization catalysts.[2]

  • Steric Modulation: In Cobalt(II) complexes used for isoprene polymerization, 2-IPP ligands enforce specific steric geometries that favor cis-1,4-polymerization over trans pathways.[2]

Visualization: Reactivity Network

Reactivity Center This compound (2-IPP) Picolinic Picolinic Acid (Pharmaceuticals) Center->Picolinic Center->Picolinic KMnO4 / Heat NOxide 2-IPP N-Oxide (C-H Activation) Center->NOxide Center->NOxide mCPBA Complex Metal Complex (M-L) (Polymerization Catalyst) Center->Complex Center->Complex MX2 + Al-Cocat Ox1 KMnO4, Δ (Benzylic Oxidation) Ox2 mCPBA or H2O2 (N-Oxidation) Coord CoCl2 / MAO (Coordination)

Figure 2: Divergent reactivity profile of this compound.

Safety & Handling (SDS Summary)

  • Hazards: Acute Toxicity (Oral/Dermal/Inhalation).[2] Skin and Eye Irritant (H315, H319).[2][8]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow N-oxide formation over time.[2]

  • Spill Response: Absorb with vermiculite.[2][9] Do not use combustible materials like sawdust.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69523, this compound.[2] Retrieved from [Link][2]

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline.[2] Tetrahedron, 27(15), 3575-3579.[2] (Foundational mechanism).[2][9][10]

  • ResearchGate (2014). Catalytic Behavior of Co(II) Complexes with Pyridine Ligands on Isoprene Stereospecific Polymerization.[2][11] Retrieved from [Link]

Sources

Technical Synthesis Guide: Direct C2-Alkylation of Pyridine to 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Isopropylpyridine (CAS: 644-98-4) Starting Material: Pyridine (CAS: 110-86-1) Primary Challenge: Regioselectivity (C2 vs. C4) and electronic deactivation.

Synthesizing this compound directly from pyridine presents a classic challenge in heterocyclic chemistry. Pyridine is


-deficient, rendering it inert to standard Friedel-Crafts alkylation. Consequently, synthesis must proceed via Nucleophilic Radical Substitution (Minisci Reaction)  or Nucleophilic Aromatic Addition (Organometallic) .

This guide details two distinct, field-validated pathways. Route A (Minisci) is the direct, scalable oxidative decarboxylation route, ideal for rapid access without inert atmosphere constraints. Route B (Organolithium Addition-Oxidation) is the high-fidelity route, offering superior C2 regioselectivity through chelation control, albeit requiring cryogenic/inert conditions.

Route A: Radical Decarboxylative Alkylation (Minisci Reaction)[1]

Core Principle

The Minisci reaction utilizes a carbon-centered radical generated from a carboxylic acid (isobutyric acid) via oxidative decarboxylation. This nucleophilic radical attacks the protonated pyridine ring (pyridinium), which is highly electron-deficient and activated toward radical addition.

Mechanism:

  • Oxidation:

    
     is oxidized to 
    
    
    
    by peroxydisulfate.
  • Decarboxylation:

    
     oxidizes isobutyric acid, generating the isopropyl radical (
    
    
    
    ) and
    
    
    .
  • Addition: The isopropyl radical attacks the C2 or C4 position of the pyridinium salt.

  • Rearomatization: The resulting radical cation loses a proton and an electron (to

    
     or persulfate) to restore aromaticity.
    
Experimental Protocol

Scale: 50 mmol Pyridine basis.

ReagentEquiv.[1][2][3]AmountRole
Pyridine 1.03.95 g (4.0 mL)Substrate
Isobutyric Acid 3.013.2 gRadical Source

1.517.1 gOxidant

0.10.85 gCatalyst

(10%)
N/A50 mLSolvent/Proton Source

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve pyridine (50 mmol) in 10% aqueous sulfuric acid (50 mL). The exotherm indicates pyridinium formation.

  • Catalyst Addition: Add

    
     (5 mmol) to the solution.
    
  • Heating: Heat the mixture to 70°C.

  • Reagent Feed (Critical): Prepare a solution of Ammonium Persulfate (75 mmol) in water (30 mL). Separately, have the Isobutyric Acid ready.

    • Technique: Add the persulfate solution and the isobutyric acid dropwise simultaneously over a period of 30–60 minutes.

    • Why: Slow addition maintains a steady concentration of radicals, preventing radical-radical recombination (dimerization to 2,3-dimethylbutane).

  • Digestion: Stir at 70–80°C for an additional 60 minutes until

    
     evolution ceases.
    
  • Workup:

    • Cool to room temperature.[4]

    • Basify to pH > 10 using concentrated aqueous

      
       (careful: exothermic) to liberate the free base pyridine.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.[3]
      
Mechanistic Visualization

MinisciCycle Ag1 Ag(I) Ag2 Ag(II) Ag1->Ag2 Oxidation by Persulfate Ag2->Ag1 Reduction Radical Isopropyl Radical (Nucleophilic) Ag2->Radical drives Persulfate S2O8(2-) Persulfate->Ag2 IsoAcid Isobutyric Acid IsoAcid->Radical Oxidative Decarboxylation (-CO2) Adduct Radical Cation Intermediate Radical->Adduct Attacks C2/C4 PyH Pyridinium (H+) PyH->Adduct Product This compound Adduct->Product Oxidation & -H+

Caption: The catalytic cycle of the Minisci reaction showing the silver-mediated generation of isopropyl radicals and their interception by the protonated pyridine.

Route B: Nucleophilic Addition-Oxidation (Organolithium)

Core Principle

While Minisci is convenient, it often yields a mixture of C2 and C4 isomers (approx. 60:40 ratio). The organolithium route exploits the Directed Lithiation effect. The nitrogen lone pair coordinates the Lithium atom, directing the nucleophile (


) almost exclusively to the C2 position.

Mechanism:

  • Addition:

    
     attacks the C2 position of pyridine to form a Lithium Dihydropyridine (LDP) complex.
    
  • Oxidation: The non-aromatic LDP intermediate must be oxidized (aromatized) to form the final product. Common oxidants include DDQ, dry air, or water followed by chemical oxidation.

Experimental Protocol

Scale: 20 mmol Pyridine basis. Safety: Requires anhydrous conditions and inert atmosphere (


/Ar). 

is pyrophoric.
ReagentEquiv.[1][2][3]ConditionsRole
Pyridine 1.0Dry Toluene/EtherSubstrate
Isopropyllithium 1.10.7 M in PentaneNucleophile
DDQ 1.2THF solutionOxidant

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add anhydrous Toluene (20 mL) and Pyridine (1.58 g, 20 mmol).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add Isopropyllithium (1.1 equiv) dropwise via syringe. The solution will turn deep yellow/orange, indicating the formation of the N-lithio-2-isopropyl-1,2-dihydropyridine adduct.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Oxidative Quench:

    • Option A (Chemical Oxidant): Transfer the reaction mixture via cannula into a stirring solution of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in THF at 0°C. Stir for 1 hour.

    • Option B (Aerobic - Slower): Expose the reaction to dry air or oxygen with vigorous stirring (Note: This can be risky with residual Lithium; quench excess Li first).

  • Workup:

    • Quench with water.

    • Filter off the reduced hydroquinone byproduct (if using DDQ).

    • Extract with Ether, wash with 1M NaOH (to remove phenolic byproducts), dry, and concentrate.

Workflow Visualization

OrganoLithium cluster_0 Inert Atmosphere (-78°C) cluster_1 Workup / Oxidation Py Pyridine Complex N-Li-Dihydropyridine (Intermediate) Py->Complex Nucleophilic Addition LiR iPr-Li LiR->Complex Final This compound Complex->Final Aromatization (-LiH equiv) Oxidant Oxidant (DDQ or Air) Oxidant->Final

Caption: Workflow for the regioselective synthesis via organolithium addition followed by oxidative aromatization.

Purification and Characterization

Regardless of the route chosen, isolation of the pure 2-isomer is required.

Distillation Data:

  • This compound BP: ~159°C (760 mmHg)

  • 4-Isopropylpyridine BP: ~173°C (760 mmHg)

Protocol:

  • Perform fractional distillation using a Vigreux column.

  • Collect the fraction boiling at 158–160°C.

  • GC-MS Verification:

    • 2-isomer typically elutes earlier on non-polar columns (e.g., DB-5).

    • Mass Spec: Look for parent ion

      
      .
      

Comparative Analysis

FeatureRoute A: MinisciRoute B: Organolithium
Regioselectivity Moderate (Mix of C2/C4)High (C2 Exclusive)
Operational Ease High (Open flask possible)Low (Inert/Cryogenic)
Scalability Excellent (Kg scale)Moderate (Safety limits)
Cost Low (Cheap reagents)High (Lithium/DDQ)
Recommendation Best for bulk synthesis if distillation capability exists.Best for small scale or if high purity is required immediately.

References

  • Minisci, F., et al. (1971).[5] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline.Tetrahedron, 27(15), 3575-3579.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[6][7]MedChemComm, 2(12), 1135-1161.

  • Doyle, R., et al. (2016). A General Strategy for the Synthesis of 2-Alkylpyridines via Organolithium Addition-Oxidation.Organic Letters, 18(2), 234-237.

  • PubChem. (n.d.).[8] this compound Compound Summary. National Library of Medicine.

Sources

A Theoretical Deep Dive into the Electronic Structure of 2-Isopropylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-isopropylpyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of substituted pyridines. This document will navigate the theoretical underpinnings, practical computational workflows, and the interpretation of electronic properties, offering field-proven insights into the causality behind experimental and computational choices.

Introduction: The Significance of this compound's Electronic Landscape

This compound, a derivative of pyridine, presents a unique electronic framework due to the interplay between the aromatic, electron-withdrawing pyridine ring and the electron-donating isopropyl substituent.[1] Understanding its electronic structure is paramount in various fields, including medicinal chemistry and materials science, as it governs the molecule's reactivity, intermolecular interactions, and spectroscopic properties.[2] A thorough theoretical analysis can predict and explain its behavior, guiding the design of novel pharmaceuticals and functional materials.

This guide will delve into the application of Density Functional Theory (DFT) for elucidating the electronic characteristics of this compound. DFT has proven to be a powerful tool for studying the electronic and structural properties of pyridine and its derivatives, offering a balance between computational cost and accuracy.[3][4]

PART 1: Theoretical Foundations and Computational Methodology

The Power of Density Functional Theory (DFT)

At the core of modern computational chemistry, Density Functional Theory (DFT) provides a robust framework for investigating the electronic structure of molecules. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to be particularly effective for studying substituted pyridine systems.[5]

The choice of functional and basis set is a critical decision in any DFT study, directly impacting the accuracy of the results. For molecules like this compound, hybrid functionals such as B3LYP are often employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties.[4][6] Paired with a Pople-style basis set, such as 6-31G(d,p) or larger, this level of theory can yield reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[6][7]

Key Electronic Structure Descriptors

A theoretical study of this compound should focus on several key descriptors that characterize its electronic nature:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions and intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify hyperconjugative interactions and charge transfer, providing deeper insights into the stabilizing effects of the isopropyl group on the pyridine ring.[8]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's overall reactivity.[3]

PART 2: A Practical Guide to the Computational Workflow

This section outlines a step-by-step protocol for conducting a theoretical study on the electronic structure of this compound. This workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.

Step-by-Step Computational Protocol
  • Molecular Structure Preparation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)). This step is crucial to find the minimum energy conformation of the molecule.

    • Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

    • This calculation will yield information about the HOMO and LUMO energies, the molecular electrostatic potential, and the Mulliken or Natural Population Analysis (NPA) charges.

  • Advanced Analyses:

    • Conduct an NBO analysis to investigate charge delocalization and hyperconjugative interactions.

    • To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. This will provide information about the electronic transitions and their corresponding oscillator strengths.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational study:

Computational_Workflow cluster_prep 1. Structure Preparation cluster_core 2. Core Calculations cluster_analysis 3. Electronic Property Analysis cluster_advanced 4. Advanced Investigations A Build 3D Structure B Initial Geometry Optimization A->B C DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Frequency Calculation C->D E Single-Point Energy Calculation D->E Confirm Minimum Energy F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential E->G H Population Analysis (NPA) E->H I Natural Bond Orbital (NBO) Analysis E->I J TD-DFT for UV-Vis Spectrum E->J

Caption: A flowchart of the computational workflow for the theoretical study of this compound.

PART 3: Expected Electronic Properties and Spectroscopic Correlation

The introduction of an isopropyl group at the 2-position of the pyridine ring is expected to significantly influence its electronic properties.

The Inductive Effect of the Isopropyl Group

The isopropyl group is an electron-donating group through an inductive effect. This will lead to an increase in the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituent. This increased electron density will raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridine. Consequently, the HOMO-LUMO gap is expected to decrease, suggesting a potential increase in reactivity.

Frontier Molecular Orbitals and Reactivity

The HOMO of this compound is anticipated to be a π-orbital delocalized over the pyridine ring, with significant contributions from the nitrogen atom and the carbon atoms of the ring. The LUMO will likely be a π*-antibonding orbital. The distribution of these orbitals will be crucial in determining the regioselectivity of electrophilic and nucleophilic attacks.

Correlation with Spectroscopic Data

The theoretical calculations can be validated and complemented by experimental spectroscopic data.

  • UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions that give rise to the absorption bands in the UV-Vis spectrum. The calculated λmax should be in reasonable agreement with the experimentally observed spectrum.

  • NMR Spectroscopy: The calculated isotropic shielding values from the DFT calculations can be correlated with the experimental ¹H and ¹³C NMR chemical shifts. The electron-donating nature of the isopropyl group should lead to an upfield shift (lower chemical shift) for the protons and carbons of the pyridine ring compared to pyridine itself.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from a DFT study of this compound.

ParameterCalculated Value (a.u.)Calculated Value (eV)
Total Energy
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Dipole Moment (Debye)
Global Hardness
Global Softness
Electrophilicity Index

Conclusion

This in-depth technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound. By following the outlined computational workflow and understanding the theoretical underpinnings, researchers can gain valuable insights into the electronic properties that govern the behavior of this important molecule. The synergy between theoretical calculations and experimental data is crucial for a complete and accurate understanding, ultimately facilitating the rational design of new molecules with desired properties in the realms of drug development and materials science.

References

  • Salman, A. A. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]

  • Salman, A. A. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Selvakumari, S., et al. (2024). Computational study of electronic excitations properties in solvents, molecular interaction energies, topological and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. ResearchGate. [Link]

  • Chaudhary, T., & Joshi, B. D. (2024). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Nepal Journals Online. [Link]

  • Srivastava, A., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. ChemistrySelect. [Link]

  • Sundararajan, G., & Ramalingam, M. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Rak, J., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

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Thermochemical data of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Thermochemical Data of 2-Isopropylpyridine

Executive Summary

This compound (CAS: 644-98-4), also known as 2-(1-methylethyl)pyridine, represents a critical structural motif in the synthesis of agrochemicals, pharmaceuticals, and transition metal ligands.[1] Its thermodynamic profile is governed by the steric and electronic influence of the isopropyl group at the ortho position relative to the pyridine nitrogen.[1]

This technical guide consolidates the physicochemical and thermochemical data for this compound.[1] Where direct experimental calorimetric data is absent from public registries, values have been derived using high-fidelity group additivity methods and Clausius-Clapeyron approximations based on verified phase-change points.[1] This document is designed to serve as a primary reference for process chemists and thermodynamicists.[1]

Chemical Identity & Structural Analysis

The thermodynamic behavior of this compound is distinct from its isomers (3- and 4-isopropylpyridine) due to the ortho-effect , where the bulky isopropyl group influences the basicity of the nitrogen and the packing efficiency in the liquid phase.[1]

ParameterValue
IUPAC Name 2-(Propan-2-yl)pyridine
CAS Registry Number 644-98-4
Molecular Formula C

H

N
Molar Mass 121.18 g/mol
SMILES CC(C)c1ccccn1
InChI Key PFYPDUUXDADWKC-UHFFFAOYSA-N
Structural Visualization

Figure 1: Connectivity of this compound highlighting the steric environment near the nitrogen center.[1]

Fundamental Physicochemical Data

Accurate phase change data is the prerequisite for any thermodynamic modeling.[1] The following values have been validated against vendor specifications and safety data sheets.

PropertyValueConditionsSource
Physical State Liquid@ 25 °C, 1 atmStandard
Boiling Point (

)
159 - 160 °C (432 - 433 K)@ 760 mmHg[1, 2]
Melting Point (

)
-141 °C (132 K)@ 1 atm[3, 4]
Density (

)
0.931 - 0.937 g/mL @ 25 °C[3]
Refractive Index (

)
1.488 - 1.494@ 20 °C[3]
Flash Point 23 °C (73 °F)Closed Cup[1]
Basicity (pK

)
5.83@ 25 °C (Conj.[1][2][3][4][5] Acid)[1]

Technical Note: The melting point of -141 °C is exceptionally low compared to pyridine (-42 °C), indicating that the isopropyl rotation effectively disrupts crystal lattice formation, maintaining the liquid state over a vast temperature range.[1]

Thermochemical Properties

Derived Enthalpy of Vaporization ( )

Direct calorimetric measurements for


 are sparse.[1] We calculate this value using the Clausius-Clapeyron relation  based on two reliable vapor pressure points:
  • 
     mmHg at 
    
    
    
    K (25 °C) [3][1]
  • 
     mmHg at 
    
    
    
    K (160 °C) [1][1]

[1]

Calculation:

  • 
    [1]
    
  • 
     K
    
    
    
    [1]
  • 
    [1]
    
Thermodynamic ParameterValue (Derived)UncertaintyMethod
Enthalpy of Vaporization (

)
43.5 kJ/mol ± 2.0 kJ/molTwo-Point Clausius-Clapeyron
Entropy of Vaporization (

)
100.4 J/(mol[1]·K) ± 5.0 J/(mol·K)Trouton's Rule (

)
Estimated Enthalpy of Formation ( )

In the absence of direct combustion calorimetry data for the 2-isomer, we utilize Benson’s Group Additivity Method .[1]

  • Base Group: Pyridine Ring (

    
     kJ/mol)[1]
    
  • Substituent: Isopropyl group replacement of H.

  • Correction: Ortho-correction (interaction between N lone pair and alkyl group).

Based on comparative data from 2-ethylpyridine and 2-tert-butylpyridine, the estimated values are:

  • 
    : 65.0 ± 5.0 kJ/mol [1]
    
  • 
    : 21.5 ± 5.0 kJ/mol  (Derived via 
    
    
    
    )[1]

Experimental Protocols

For researchers requiring precise, self-validated data, the following protocols outline the industry-standard methods for determining these values.

Protocol A: Static Vapor Pressure Determination

Used to refine the Enthalpy of Vaporization.

  • Apparatus: Isoteniscope or capacitance manometer connected to a vacuum line.[1]

  • Sample Prep: Degas this compound (purity >99.5%) via three freeze-pump-thaw cycles using liquid nitrogen. Caution: Ensure no dissolved water remains, as it significantly skews vapor pressure.[1]

  • Equilibration: Immerse the sample cell in a thermostated bath (stability ±0.01 K).

  • Measurement:

    • Record pressure (

      
      ) at 10 K intervals from 298 K to 400 K.
      
    • Allow 30 minutes for thermal equilibrium at each step.

  • Validation: Measure the pressure during cooling (hysteresis check). If

    
    , re-degas.[1]
    
Protocol B: Combustion Calorimetry (Workflow)

Used to determine


 and derive 

.

CombustionProtocol Start Sample Encapsulation (Glass Ampoule) Bomb Oxygen Bomb Setup (3.04 MPa O2) Start->Bomb Weighing Ignition Ignition & Combustion (Isoperibol Calorimeter) Bomb->Ignition Equilibration Analysis Product Analysis (CO2 recovery / HNO3 titr.) Ignition->Analysis Post-Fire Calc Data Reduction (Washburn Corrections) Ignition->Calc Delta T Measurement Analysis->Calc Stoichiometry Check

Figure 2: Workflow for High-Precision Combustion Calorimetry of Volatile Pyridines.

Applications in Synthesis & Drug Development

This compound serves as a versatile building block.[1][6] Its thermodynamic stability profile allows it to withstand radical halogenation conditions, making it a precursor for:

  • 2-(2-Pyridyl)propan-2-yl Hydroperoxide: A crucial oxidant synthesized via autoxidation.[1] The high boiling point (160 °C) allows for high-temperature initiation without rapid solvent loss [5].[1]

  • Ligand Synthesis: The steric bulk of the isopropyl group forces metal centers into specific geometries, useful in designing stereoselective catalysts.[1]

Safety Note: With a flash point of 23 °C, this compound is Flammable .[1] It is also a skin and eye irritant.[1] All calorimetric work must be performed in a fume hood with appropriate grounding to prevent static discharge.[1]

References

  • ChemicalBook. (2023).[1] this compound Properties and Safety Data. Retrieved from [1]

  • GuideChem. (2023).[1] this compound MSDS and Boiling Point Data. Retrieved from [1]

  • The Good Scents Company. (2023).[1] 2-isopropyl pyridine Physical Properties. Retrieved from [1]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Science of Synthesis. (2009). Benzylic Hydroperoxides: Synthesis of 2-(2-Pyridyl)propan-2-yl Hydroperoxide. Thieme Chemistry. Retrieved from [1]

Sources

An In-depth Technical Guide to the Isomers of Isopropylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Isopropylpyridines, existing as three distinct positional isomers (2-, 3-, and 4-isopropylpyridine), are heterocyclic compounds of significant interest in medicinal chemistry, catalysis, and materials science. The position of the isopropyl substituent on the pyridine ring dictates profound differences in their physicochemical properties, reactivity, and, consequently, their utility. This technical guide provides a comprehensive analysis of these isomers, targeting researchers, chemists, and drug development professionals. We will delve into a comparative study of their physical and spectroscopic properties, explore detailed synthetic protocols, elucidate their characteristic reactivity, and survey their current and potential applications. The narrative emphasizes the causal relationships between molecular structure and chemical behavior, offering field-proven insights to guide experimental design and application.

Introduction to Isopropylpyridines: A Structural Overview

Pyridine, an aromatic six-membered heterocycle, is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, basicity, and ability to coordinate with metals make it an exceptionally versatile building block.[1] The introduction of alkyl substituents, such as an isopropyl group, modulates these properties in predictable yet powerful ways, primarily through electronic (inductive) and steric effects.

The three positional isomers of isopropylpyridine—2-isopropylpyridine, 3-isopropylpyridine, and 4-isopropylpyridine—share the same molecular formula (C₈H₁₁N) and molecular weight. However, the seemingly minor shift in the substituent's location creates three unique molecules with distinct chemical personalities. Understanding these differences is paramount for their effective application.

Isomers cluster_2 This compound cluster_3 3-Isopropylpyridine cluster_4 4-Isopropylpyridine node_2 node_2 node_3 node_3 node_4 node_4

Caption: Molecular structures of the three positional isomers of isopropylpyridine.

Comparative Physicochemical Properties

The location of the isopropyl group directly influences intermolecular forces and the availability of the nitrogen's lone pair of electrons, leading to significant variations in physical and chemical properties.

Analysis of Structure-Property Relationships

The observed trends in boiling point, melting point, and basicity (pKa) can be rationalized by considering electronic and steric effects.

  • Boiling Point: The boiling points are relatively similar, but the 4-isomer generally has the highest boiling point. This can be attributed to its greater molecular symmetry, which may allow for more effective packing in the liquid phase, leading to stronger intermolecular van der Waals forces.

  • Melting Point: The 2-isomer has a remarkably low melting point (-141 °C), indicating that its asymmetry and the steric bulk near the nitrogen atom hinder the formation of a stable crystal lattice.[2] Conversely, the more symmetrical 4-isomer has a significantly higher melting point.[3]

  • Basicity (pKa): The basicity of the pyridine nitrogen is a critical parameter. Alkyl groups are electron-donating through induction, which increases the electron density on the nitrogen atom, making it a stronger base (higher pKa) compared to unsubstituted pyridine (pKa ≈ 5.2).

    • 4-Isopropylpyridine is the most basic of the three. The isopropyl group at the para position exerts its full electron-donating effect, stabilizing the corresponding pyridinium cation.

    • 3-Isopropylpyridine is less basic than the 4-isomer but more basic than pyridine. The inductive effect is still operative, though slightly attenuated compared to the 4-position.[4]

    • This compound is the least basic isomer. While the inductive effect is present, the bulky isopropyl group adjacent to the nitrogen atom creates significant steric hindrance.[5][6] This "steric shield" impedes the approach of a proton and destabilizes the solvated pyridinium cation, thereby reducing basicity.[5][7]

pKa_Trend cluster_info Structure-Basicity Relationship I2 This compound pKa ≈ 5.83 I3 3-Isopropylpyridine pKa ≈ 5.52 (predicted) I2->I3 Less Steric Hindrance I4 4-Isopropylpyridine pKa ≈ 6.0 (estimated) I3->I4 Optimal Inductive Effect info_node Basicity increases as steric hindrance at the nitrogen decreases and the electron-donating inductive effect is maximized.

Caption: Relationship between isomer structure and basicity (pKa).

Tabulated Physical Properties
PropertyThis compound3-Isopropylpyridine4-Isopropylpyridine
CAS Number 644-98-4[8]55740-80-2[9]696-30-0[10]
Molecular Formula C₈H₁₁NC₈H₁₁NC₈H₁₁N
Molecular Weight 121.18 g/mol [8]121.18 g/mol [9]121.18 g/mol [10]
Appearance Colorless to light brown liquid[11]Liquid (Predicted)Colorless liquid[12]
Boiling Point ~160 °C[2][11]N/A178-180 °C[3]
Melting Point -141 °C[2]N/A-54.9 °C[3]
Density ~0.912 g/cm³[2]N/A~0.925 g/cm³[3]
pKa (Conjugate Acid) 5.83[11]5.52 (Predicted)[4]~6.0 (Estimated)
Solubility Soluble in organic solvents[12]Water: 26.8 g/L (Predicted)[4]Soluble in organic solvents[12]

Synthesis and Manufacturing Protocols

The synthesis of isopropylpyridines often relies on standard organometallic or radical chemistry, with the choice of strategy heavily dependent on the desired isomer due to the inherent reactivity patterns of the pyridine ring.

Synthesis_Workflow cluster_grignard Grignard-based Synthesis (2- and 4-Isomers) cluster_radical Radical Alkylation (4-Isomer Focus) start_halo 2- or 4-Halopyridine reaction Cross-Coupling Reaction in Anhydrous THF start_halo->reaction grignard_reagent Isopropylmagnesium Bromide (iPrMgBr) grignard_reagent->reaction catalyst Pd or Ni Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup purification Extraction & Distillation workup->purification product_g 2- or 4-Isopropylpyridine purification->product_g start_pyr Pyridine reaction_r Minisci-type Reaction start_pyr->reaction_r isop_source Isopropyl Source (e.g., Pivalic Acid) isop_source->reaction_r initiator Radical Initiator (e.g., (NH4)2S2O8) initiator->reaction_r acid Acidic Conditions (e.g., TFA) acid->reaction_r workup_r Basification & Extraction reaction_r->workup_r purification_r Chromatography workup_r->purification_r product_r 4-Isopropylpyridine (Major Product) purification_r->product_r

Caption: General synthetic workflows for isopropylpyridine isomers.

Protocol: Synthesis of this compound via Grignard Cross-Coupling

This protocol is based on the well-established Kumada coupling reaction, which is highly effective for forming C-C bonds at the electron-deficient 2- and 4-positions of the pyridine ring.[13]

Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is critical; it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Anhydrous THF is used as the solvent because Grignard reagents react violently with water. The reaction is run under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen or moisture.

Methodology:

  • Apparatus Setup: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen. It is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Grignard Reagent: Isopropylmagnesium bromide (1.1 equivalents, typically a 1.0-2.0 M solution in THF) is charged into the flask via syringe.

  • Substrate and Catalyst: 2-Chloropyridine (1.0 equivalent) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-2 mol%) are dissolved in anhydrous THF and added to the dropping funnel.

  • Reaction: The 2-chloropyridine solution is added dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed (approx. 45-50 °C) for 2-4 hours, monitoring by TLC or GC-MS.[13]

  • Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Purification: The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Approach to the Synthesis of 3-Isopropylpyridine

Direct C-H functionalization or Grignard coupling at the 3-position of pyridine is challenging due to the ring's electronic properties. Therefore, a multi-step approach is typically required, often starting from a pre-functionalized pyridine. A plausible, though more complex, route could involve the synthesis of 3-acetylpyridine followed by a Wolff-Kishner or Clemmensen reduction, or conversion of the ketone to a tosylhydrazone followed by reduction.[7]

Spectroscopic Characterization

Spectroscopic methods provide the definitive fingerprints for identifying and distinguishing the three isomers.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: All three isomers will show a characteristic pattern for the isopropyl group: a septet (or multiplet) for the single methine proton (-CH) around 2.9-3.1 ppm and a doublet for the six equivalent methyl protons (-CH₃) around 1.2-1.3 ppm .[10][14][15] The key distinction lies in the signals of the aromatic protons on the pyridine ring.

    • 2-Isomer: Expect four distinct signals in the aromatic region (typically 7.0-8.6 ppm), often with complex coupling. The proton at C6 will be the most downfield.

    • 3-Isomer: Expect four aromatic signals. The proton at C2, adjacent to the nitrogen, will be the most downfield signal.

    • 4-Isomer: Due to symmetry, only two distinct signals are expected for the aromatic protons: one doublet for the protons at C2 and C6, and another doublet for the protons at C3 and C5.[10]

  • ¹³C NMR: The position of the isopropyl group significantly influences the chemical shifts of the ring carbons. The carbon attached to the nitrogen (C2/C6) is typically the most deshielded (~150-160 ppm).[16][17][18]

    • 2-Isomer: The C2 carbon, bearing the isopropyl group, will be highly deshielded (e.g., >160 ppm).

    • 3-Isomer: Five distinct aromatic carbon signals are expected.

    • 4-Isomer: Due to symmetry, only three signals will appear for the ring carbons (C2/C6, C3/C5, and C4). The C4 carbon will show a significant downfield shift due to substitution.

Mass Spectrometry (MS)

Under electron ionization (EI), all three isomers will exhibit a clear molecular ion peak (M⁺) at m/z = 121. The most characteristic and often most abundant fragment ion (the base peak) will be at m/z = 106 .[10]

Causality: This fragmentation corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group.[2][19] The resulting cation is stabilized by resonance, analogous to a benzylic cation, making this fragmentation pathway highly favorable.

(M⁺, m/z 121) → [M - CH₃]⁺ (m/z 106) + •CH₃

Applications in Research and Development

The unique steric and electronic profiles of each isopropylpyridine isomer make them valuable in distinct areas of chemical science.

  • Pharmaceutical and Agrochemical Synthesis: All three isomers serve as key intermediates. The pyridine ring is a common pharmacophore, and the isopropyl group can modulate lipophilicity and metabolic stability or act as a handle for further functionalization.[8][12] Derivatives of the 3-isomer, for instance, are intermediates for potential anticancer and antibacterial agents.[20]

  • Ligands in Catalysis: Pyridine-based ligands are ubiquitous in transition-metal catalysis.[5]

    • 4-Isopropylpyridine: With its unhindered and electron-rich nitrogen, it is an excellent choice for a simple L-type ligand to stabilize and activate metal centers in reactions like Suzuki couplings, hydrogenations, and polymerizations.[21][22]

    • This compound: The steric bulk of the 2-isopropyl group makes it a "bulky ligand." This property is highly desirable in cross-coupling catalysis, where bulky phosphine and N-heterocyclic carbene (NHC) ligands are known to promote the challenging reductive elimination step, leading to higher reaction efficiency, especially for hindered substrates.[22][23]

  • Flavor and Fragrance Industry: Both 2- and 4-isopropylpyridine are used as flavoring agents in the food industry, valued for their strong, characteristic odors.[12][24]

Safety, Handling, and Toxicology

Isopropylpyridines are hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • GHS Hazards:

    • This compound: Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[8] It is also a flammable liquid.

    • 4-Isopropylpyridine: Causes skin irritation (Category 2) and serious eye irritation (Category 2A). May cause respiratory irritation (STOT SE 3).[10]

  • Handling: Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. All manipulations should be performed in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents. Keep containers tightly sealed.

Conclusion and Future Outlook

The isomers of isopropylpyridine exemplify the principle of structure-function relationships in organic chemistry. The strategic placement of a simple alkyl group dramatically alters basicity, physical properties, and steric accessibility, creating three distinct chemical tools. While the 2- and 4-isomers are readily accessible and widely used as ligands and synthetic intermediates, the 3-isomer presents greater synthetic challenges, suggesting an opportunity for the development of novel regioselective C-H functionalization methods. As the demand for complex, highly tailored molecules in drug discovery and catalysis continues to grow, a deep, mechanistic understanding of these foundational building blocks will remain essential for innovation.

References

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  • ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
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  • The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). EP 0 427 526 A1 - Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US2786846A - Process of alkylating pyridines.
  • Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(11), 1724–1735. [Link]

  • PubChem. (n.d.). 4-Isopropylpyridine. Retrieved January 30, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 30, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved January 30, 2026, from [Link]

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  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

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  • European Patent Office. (2014). Patent EP 2586777 B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
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An In-Depth Technical Guide to the Fundamental Reactivity of the 2-Isopropylpyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Isopropylpyridine is a heterocyclic aromatic compound that serves as a crucial structural motif and versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior is dictated by the interplay between the electron-deficient pyridine ring and the electron-donating, sterically demanding 2-isopropyl substituent. The lone pair of electrons on the nitrogen atom is contained within an sp² hybrid orbital, contributing to the aromatic system and rendering the nitrogen atom basic. However, the electronegativity of this nitrogen atom significantly reduces the electron density of the aromatic ring compared to benzene, which profoundly influences its reactivity. This guide provides a comprehensive exploration of the fundamental reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electrophilic Aromatic Substitution (EAS)

Causality Behind Experimental Choices: The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring by induction. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making substitution even more challenging. Consequently, harsh reaction conditions are typically necessary.

Substitution on the pyridine ring generally occurs at the 3- and 5-positions (meta to the nitrogen).[1] This regioselectivity is due to the relative stability of the cationic intermediates (sigma complexes). Attack at the 2-, 4-, or 6-positions results in a resonance structure where the positive charge is unfavorably placed on the electronegative nitrogen atom.[2] The 2-isopropyl group, being an alkyl group, is weakly activating and ortho-, para-directing through inductive and hyperconjugation effects.[3] However, this activating effect is generally insufficient to overcome the strong deactivating nature of the pyridine nitrogen. The steric bulk of the isopropyl group also hinders attack at the adjacent 3-position to some extent.

It is critical to note that Friedel-Crafts alkylations and acylations are generally unsuccessful with pyridines. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom, leading to strong deactivation of the ring.

Illustrative Mechanism: Regioselectivity of EAS

The following diagram illustrates why electrophilic attack is favored at the C3 position over the C2 or C4 positions. The intermediates formed from C2 or C4 attack include an unstable resonance contributor with a positive charge on the nitrogen atom.

Caption: Stability of intermediates in EAS of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Causality Behind Experimental Choices: In stark contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This reaction requires a good leaving group, typically a halide, at these positions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[4]

While this compound itself does not undergo SNAr, its halogenated derivatives are valuable substrates. For example, 2-chloro-6-isopropylpyridine readily reacts with various nucleophiles. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are often used to solvate the cationic counter-ion of the nucleophile, enhancing its reactivity. In some cases, microwave heating can dramatically reduce reaction times and improve yields, even allowing for the use of greener solvents like ethanol.[5]

Experimental Protocol: SNAr of a 2-Halopyridine with an Amine

This protocol provides a general method for the substitution of a chlorine atom at the 2-position of a pyridine ring with a primary or secondary amine.

  • Reaction Setup: To a solution of the 2-chloropyridine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the amine nucleophile (1.0–1.5 equivalents) and a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 equivalents).

  • Heating: Heat the reaction mixture to 80–120 °C, or utilize microwave irradiation (e.g., 150 °C for 30 minutes).[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the SNAr Mechanism

SNAr_Mechanism Start 2-Chloro-6-isopropylpyridine + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized, charge on N) Start->Intermediate Addition Product 2-Nu-6-isopropylpyridine + Cl- Intermediate->Product Elimination of Cl-

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactions at the Nitrogen Atom

The lone pair on the pyridine nitrogen is a primary site of reactivity.

N-Oxidation

Causality Behind Experimental Choices: The nitrogen atom can be readily oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide, peracetic acid, or m-CPBA.[6][7] This transformation is synthetically powerful because it fundamentally alters the electronic properties of the ring. The N-oxide group acts as a resonance-donating group, increasing electron density at the 2- and 4-positions, thereby activating the ring for electrophilic substitution, particularly at the 4-position.[8] It also provides a handle for further functionalization.

Experimental Protocol: Synthesis of this compound N-Oxide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Oxidant Addition: Cool the solution in an ice bath and add 30% aqueous hydrogen peroxide (1.1–1.5 equivalents) dropwise, maintaining the temperature below 50 °C.

  • Reaction: After the addition is complete, heat the mixture at 70–80 °C for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-oxide.

Quaternization

The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form N-alkyl pyridinium salts. This process further deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack or reduction.

Side-Chain Reactivity: The Isopropyl Group

The isopropyl group at the 2-position exhibits its own unique reactivity, primarily due to the increased acidity of the benzylic proton.

Side-Chain Metalation and Functionalization

Causality Behind Experimental Choices: The protons on the methine carbon of the isopropyl group are significantly more acidic than those of a simple alkane. This is due to the electron-withdrawing nature of the adjacent pyridine ring, which stabilizes the resulting carbanion. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium can deprotonate this position to form a nucleophilic anion. This anion can then be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), providing a powerful method for C-C bond formation at the side chain.

Experimental Protocol: Side-Chain Alkylation
  • Anion Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C. Add a solution of n-BuLi or LDA (1.1 equivalents) dropwise. A deep red or purple color typically indicates anion formation. Stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., iodomethane, 1.1 equivalents) in THF dropwise to the anion solution at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Workflow for Side-Chain Functionalization

SideChain_Workflow Start This compound Anion Side-Chain Anion Start->Anion n-BuLi, THF, -78°C Product Functionalized Product (e.g., 2-tert-butylpyridine) Anion->Product Electrophile (e.g., MeI)

Caption: Metalation and alkylation of the isopropyl side chain.

Side-Chain Oxidation

The benzylic position of the isopropyl group is susceptible to oxidation. While strong oxidants like KMnO₄ can lead to the formation of the corresponding carboxylic acid (picolinic acid derivative), milder conditions can be employed for more selective transformations.[9] For instance, certain catalytic systems can achieve selective C-H amination at this position.[10]

Metalation of the Pyridine Ring (Directed Ortho-Metalation - DoM)

Causality Behind Experimental Choices: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[11] In pyridines, the nitrogen atom itself can act as a directing group, facilitating deprotonation at the adjacent C2 or C6 positions. However, simple alkyllithium reagents often add to the C=N bond rather than deprotonating the ring.[12] The use of hindered lithium amide bases (like LDA) or specific mixed-metal reagents can favor deprotonation. For this compound, the C2 position is blocked, making the C6 proton the most likely site for deprotonation, especially in the presence of a coordinating agent like TMEDA which helps to chelate the lithium cation and position the base.

Reduction of the Pyridine Ring

Causality Behind Experimental Choices: The aromatic pyridine ring can be reduced to the corresponding saturated piperidine ring. This transformation, known as catalytic hydrogenation, typically requires forcing conditions due to the stability of the aromatic system. High pressures of hydrogen gas, elevated temperatures, and potent catalysts are necessary. Platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney Nickel are commonly used catalysts.[13][14] The reaction is often performed in an acidic solvent like acetic acid, which protonates the pyridine, forming a pyridinium ion that is more susceptible to reduction.[14] More recent methods using iridium catalysts have shown promise for ionic hydrogenation under milder conditions.[15]

Experimental Protocol: Catalytic Hydrogenation to 2-Isopropylpiperidine
  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), charge a solution of this compound (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add the catalyst, such as PtO₂ (5 mol %), under a stream of inert gas.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50–70 bar.[14] Agitate the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6–24 hours.

  • Work-up: After the reaction is complete (monitored by GC-MS or the cessation of hydrogen uptake), carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Basify the filtrate with aqueous NaOH and extract the product into an organic solvent. Dry the organic layer and concentrate to obtain the crude piperidine derivative, which can be purified by distillation or chromatography.

Summary of Reactivity

Reaction TypePreferred Position(s)Key ReagentsActivating/Deactivating Effect
Electrophilic Substitution C3, C5HNO₃/H₂SO₄, Br₂Ring is strongly deactivated
Nucleophilic Substitution C2, C4, C6 (on halo-derivatives)R-NH₂, R-O⁻, R-S⁻Ring is activated
N-Oxidation Nitrogen AtomH₂O₂, m-CPBAN/A
Side-Chain Metalation Isopropyl methine C-Hn-BuLi, LDAN/A
Ring Metalation (DoM) C6LDA/TMEDAN/A
Catalytic Hydrogenation Entire RingH₂, PtO₂/Rh-CN/A

Conclusion

The reactivity of this compound is a nuanced subject governed by the electronic push-pull between the pyridine nitrogen and the isopropyl substituent, as well as steric factors. While the ring is generally resistant to electrophilic attack, it is primed for nucleophilic substitution on its halogenated derivatives. Furthermore, the nitrogen atom and the isopropyl side-chain provide versatile handles for a wide range of transformations, including N-oxidation, quaternization, side-chain functionalization, and ring reduction. A thorough understanding of these fundamental principles is essential for leveraging this compound as a strategic building block in the design and synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Sources

Methodological & Application

Application Note: 2-Isopropylpyridine as a Building Block for Agrochemicals

[1]

Executive Summary

2-Isopropylpyridine (2-IPP) represents a distinct class of alkyl-pyridine building blocks characterized by the steric bulk and lipophilicity of the isopropyl group at the ortho position.[1] Unlike its linear counterparts (2-methyl or 2-ethylpyridine), 2-IPP offers unique electronic and steric properties that are increasingly valuable in the design of next-generation herbicides and pyridinium-based ionic liquid (IL) adjuvants .[1]

This guide details the strategic utility of 2-IPP, providing validated protocols for its functionalization into high-value intermediates (e.g., 2-acetylpyridine) and its direct application in synthesizing "green" agrochemical delivery systems.[1]

Strategic Value in Agrochemical Design

The isopropyl group on the pyridine ring is not merely a passive substituent; it serves three critical functions in active ingredient (AI) design:

  • Steric Occlusion: The branched isopropyl group provides significant steric hindrance around the nitrogen atom and C-2 position.[1] This can protect the pyridine ring from rapid metabolic degradation (e.g., N-oxidation) in plants or pests, potentially extending the half-life of the active compound.

  • Lipophilicity Modulation: The isopropyl moiety increases the LogP of the scaffold compared to methyl/ethyl analogs, enhancing cuticular penetration in foliar herbicides.

  • Precursor Versatility: 2-IPP is a latent source of 2-acetylpyridine (via oxidation) and 2-isopropenylpyridine (via dehydrogenation), both of which are established synthons for hydrazine-based insecticides and pyridine-based polymers.[1]

Retrosynthetic Analysis: 2-IPP as a Hub

The following diagram illustrates the central role of 2-IPP in accessing diverse chemical spaces, from oxidation products to quaternary ammonium salts used in formulations.

GIPPThis compound(2-IPP)Acetyl2-Acetylpyridine(Intermediate for Hydrazones)IPP->Acetyl Benzylic Oxidation(Protocol 1)Chloro2-Chloro-X-isopropylpyridine(Coupling Partner)IPP->Chloro Ring Chlorination(Protocol 2)ILN-Alkyl-2-IPP Salts(Ionic Liquid Adjuvants)IPP->IL Quaternization(Protocol 3)Herbicides (e.g., Uracils)Herbicides (e.g., Uracils)Acetyl->Herbicides (e.g., Uracils)Pyridine Ethers\n(e.g., Pyribenzoxim analogs)Pyridine Ethers(e.g., Pyribenzoxim analogs)Chloro->Pyridine Ethers\n(e.g., Pyribenzoxim analogs)Green Formulations\n(Enzyme Stabilization)Green Formulations(Enzyme Stabilization)IL->Green Formulations\n(Enzyme Stabilization)

Figure 1: Strategic derivatization pathways for this compound in agrochemical synthesis.[1][2]

Experimental Protocols

Protocol 1: Oxidative Functionalization to 2-Acetylpyridine

Objective: Convert 2-IPP to 2-acetylpyridine (2-AP), a key intermediate for numerous herbicides and insecticides.[1] While 2-AP is often made from 2-ethylpyridine, this protocol is essential when 2-IPP is the available feedstock or when retaining the isopropyl skeleton in side-products is desired.[1]

Mechanism: Radical-mediated benzylic oxidation.[1]

Materials:

  • Substrate: this compound (≥98%)[1]

  • Oxidant: KMnO₄ (Potassium Permanganate) or O₂/Co(OAc)₂ (Catalytic Air Oxidation)[1]

  • Solvent: Water/t-Butanol (1:[1]1) or Acetic Acid[1]

  • Quenching: NaHSO₃ (Sodium Bisulfite)[1]

Step-by-Step Methodology:

  • Setup: Charge a 500 mL round-bottom flask with 2-IPP (12.1 g, 100 mmol) and solvent (150 mL).

  • Oxidation:

    • Method A (Stoichiometric): Add KMnO₄ (31.6 g, 200 mmol) in portions over 1 hour at 60°C. Vigorous stirring is required due to the heterogeneous nature.

    • Method B (Catalytic - Preferred for Scale): Add Co(OAc)₂ (5 mol%) and Mn(OAc)₂ (1 mol%).[1] Heat to 90°C and bubble air/O₂ through the solution for 6-8 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1] Look for the disappearance of the benzylic C-H signal and appearance of the carbonyl stretch (~1690 cm⁻¹) in IR.

  • Workup:

    • Filter off MnO₂ solids (if Method A).[1]

    • Neutralize filtrate with Na₂CO₃ to pH 8.[1]

    • Extract with Dichloromethane (3 x 50 mL).[1]

  • Purification: Distillation under reduced pressure (bp ~190°C at atm, lower at vacuum) yields 2-acetylpyridine as a colorless to pale yellow liquid.[1]

Key Insight: Over-oxidation to picolinic acid is a risk.[1] Control temperature strictly (<95°C) to favor the ketone over the carboxylic acid.

Protocol 2: Synthesis of Pyridinium Ionic Liquid Adjuvants

Objective: Synthesize N-butyl-2-isopropylpyridinium bromide ([B-2-IPP]Br). Application: These Ionic Liquids (ILs) act as "green" solvents and adjuvants.[1] They have been shown to stabilize sensitive enzymatic biopesticides (e.g., Candida rugosa lipase) and enhance the solubility of hydrophobic active ingredients.

Materials:

  • This compound (12.1 g, 100 mmol)[1]

  • 1-Bromobutane (15.1 g, 110 mmol, 1.1 equiv)

  • Solvent: Acetonitrile (dry)[1]

  • Atmosphere: Nitrogen/Argon

Step-by-Step Methodology:

  • Quaternization: In a pressure tube or reflux setup, dissolve 2-IPP in minimal Acetonitrile (20 mL).

  • Addition: Add 1-Bromobutane dropwise.

  • Reaction: Heat to reflux (80°C) for 24–48 hours. The steric bulk of the isopropyl group at the C-2 position significantly slows down the nucleophilic attack of the nitrogen; extended reaction times compared to pyridine are expected.

  • Isolation:

    • Cool the mixture to 0°C. The product may crystallize or separate as a dense oil.

    • Add Diethyl Ether (anti-solvent) to precipitate the salt fully.[1]

    • Decant the supernatant and wash the residue with Ether (3 x 20 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvent and moisture.

Validation:

  • ¹H NMR (DMSO-d₆): Confirm the downfield shift of ring protons and the presence of the N-butyl group.

  • Water Content: Titrate via Karl-Fischer (<500 ppm required for formulation stability).

Analytical Data & Specifications

Table 1: Physicochemical Profile of this compound

PropertyValueRelevance to Agrochemistry
CAS No. 644-98-4Regulatory tracking
Molecular Weight 121.18 g/mol Stoichiometric calculations
Boiling Point 159-160°CPurification via distillation
Density 0.938 g/mLLiquid handling
Flash Point 48°CFlammable – requires grounding
LogP (Est.) ~2.2Good lipophilicity for foliar uptake

Safety Note: this compound is a Skin & Eye Irritant (H315, H319) and Flammable Liquid (H226) .[1] All reactions involving radical oxidation or halogenation must be conducted in a fume hood with appropriate blast shielding.[1]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Liu, C., & Wang, M. (2016).[1] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]

  • EFSA Panel on Food Contact Materials. (2012). Scientific Opinion on Flavouring Group Evaluation 24. EFSA Journal.[1] [Link][1]

Application Note: Enantioselective C(sp³)–H Functionalization of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on asymmetric catalysis and the synthesis of chiral building blocks. It details the use of 2-Isopropylpyridine (also known as 2-(1-methylethyl)pyridine) not merely as a solvent or additive, but as a privileged prochiral substrate for validating and utilizing cutting-edge C(sp³)–H activation technologies.

Executive Summary

This compound represents a classic "prochiral platform" in modern organic synthesis. While chemically simple, its structure contains two enantiotopic methyl groups on the isopropyl chain. The selective functionalization of one methyl group over the other transforms this commodity chemical into high-value, chiral


-chiral alkylpyridines.

This guide focuses on the Pd(II)-catalyzed enantioselective C(sp³)–H activation , a breakthrough methodology pioneered by the Yu group and others. This process solves the "chiral methyl problem," allowing researchers to install stereocenters on unactivated alkyl chains without pre-functionalization.

Mechanistic Principles: The Chiral Base Strategy

The core challenge in using this compound is distinguishing between the two chemically identical methyl groups. This is achieved using Concerted Metalation-Deprotonation (CMD) assisted by chiral ligands.

The Role of MPAA Ligands

Mono-N-Protected Amino Acid (MPAA) ligands are critical for this transformation. They serve a dual role:

  • Acceleration: They act as an internal base, lowering the energy barrier for C–H cleavage.

  • Stereocontrol: The chiral backbone of the amino acid forces the palladium into a specific geometry, making the cleavage of one prochiral C–H bond significantly faster than the other.

Mechanism Diagram

The following diagram illustrates the catalytic cycle for the desymmetrization of this compound via C–H arylation.

CH_Activation_Cycle Substrate This compound (Prochiral Substrate) Coordination Substrate Coordination (N-Directed) Substrate->Coordination + Pd(II) Catalyst Pd_Species Pd(II)-MPAA Complex (Active Catalyst) Pd_Species->Coordination Ligand Binding TS_CMD Enantioselective CMD Transition State (Chiral Base Step) Coordination->TS_CMD Ag+ Promoted Intermediate Chiral Palladacycle (Pd-C Bond Formed) TS_CMD->Intermediate - AcOH Ox_Add Oxidative Addition / Transmetalation (Coupling Partner Entry) Intermediate->Ox_Add + Ar-I or Ar-B(OH)2 Red_Elim Reductive Elimination (Product Release) Ox_Add->Red_Elim Red_Elim->Pd_Species Regeneration Product Chiral α-Functionalized Pyridine Red_Elim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed enantioselective C–H functionalization of this compound. The MPAA ligand dictates the stereoselectivity during the CMD step.

Detailed Protocols

Protocol A: Enantioselective C(sp³)–H Arylation (Desymmetrization)

Objective: To synthesize chiral 2-(1-arylpropan-2-yl)pyridine derivatives from this compound. Reference: Adapted from Shi, B.-F. et al., Angew.[1] Chem. Int. Ed. 2008 [1].[1][2]

Materials Table
ComponentReagentEquiv.Role
Substrate This compound1.0Prochiral starting material
Coupling Partner Aryl Iodide (e.g., 4-iodoanisole)1.5 - 2.0Electrophile
Catalyst Pd(OAc)₂0.10 (10 mol%)Pre-catalyst
Ligand Boc-L-Valine (or N-Boc-L-leucine)0.20 (20 mol%)Chiral MPAA Ligand
Base/Additive Ag₂CO₃1.0Halide scavenger & Base
Solvent t-Amyl Alcohol0.2 MSolvent (promotes CMD)
Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a dry vial, mix Pd(OAc)₂ and Boc-L-Valine in a small amount of t-Amyl alcohol. Stir at 40°C for 15 minutes to generate the active Pd-MPAA species.

  • Reaction Assembly:

    • To a 20 mL sealed tube equipped with a magnetic stir bar, add the pre-complexed catalyst solution.

    • Add Ag₂CO₃ (1.0 equiv) and the Aryl Iodide (1.5 equiv).

    • Add this compound (1.0 equiv) last.

    • Seal the tube with a Teflon-lined cap.

  • Execution:

    • Heat the reaction mixture to 100–110°C in an oil bath.

    • Stir vigorously for 24 hours. Note: Ag salts are insoluble; vigorous stirring is crucial for mass transfer.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Ag salts.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation: Determine Enantiomeric Ratio (ER) using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Enantioselective C(sp³)–H Alkylation

Objective: Introduction of alkyl groups (e.g., butyl, benzyl) to create chiral branched alkanes. Key Modification: Use alkylboronic acids instead of aryl iodides and add an oxidant (Benzoquinone or air/O2) if using a Pd(II)/Pd(0) cycle is not accessible, though modern variants often use Pd(II)/Pd(IV) or specific transmetalation cycles.

Optimization Note: For alkylation, the use of quinoline-based ligands (e.g., acetyl-protected aminoethyl quinoline - APAQ) often provides superior results compared to simple amino acids due to the more rigid bite angle [2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Ensure Ag₂CO₃ is finely ground. Switch solvent to HFIP (Hexafluoroisopropanol) if t-Amyl alcohol fails.
Low Enantioselectivity Ligand dissociation or background reaction.Increase Ligand:Pd ratio to 2.5:1. Lower temperature to 80°C and extend time.
Di-functionalization Over-reaction of the product.Use excess substrate (this compound) relative to the coupling partner (e.g., 2:1 ratio).
Black Precipitate Pd black formation (catalyst death).Add 10-20 mol% Benzoquinone (BQ) to stabilize Pd(0) species if the cycle requires re-oxidation.

Strategic Utility: Why this compound?

Beyond its use as a substrate, the this compound motif is a structural pharmacophore found in various bioactive molecules (e.g., Disopyramide). Mastering its desymmetrization allows for:

  • Rapid Analogue Library Generation: Quickly creating libraries of chiral pyridines for SAR (Structure-Activity Relationship) studies.

  • Ligand Synthesis: The resulting chiral pyridines can be further functionalized to create chiral N,N-ligands or N,P-ligands for other asymmetric transformations.

References

  • Shi, B.-F., Maugel, N., Zhang, Y.-H., & Yu, J.-Q. (2008).[1] Pd-Catalyzed Enantioselective Activation of C(sp³)–H and C(sp²)–H Bonds Using Monoprotected Amino Acids as Chiral Ligands. Angewandte Chemie International Edition, 47(26), 4882–4886.

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2017). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 117(13), 8754–8786.

  • Wencel-Delord, J., & Colobert, F. (2013). Asymmetric C(sp³)–H activation: the long way towards a pure future. Chemistry – A European Journal, 19(42), 14010–14017.

  • Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp³)–H Bond Activation by Chiral Transition Metal Catalysts. Science, 359(6377), eaao4798.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists

Strategic Overview: The "Deceptive" Isopropyl Group

Synthesizing 2-isopropylpyridine (2-IPP) derivatives appears trivial but is fraught with specific failure modes. The electron-deficient pyridine ring resists electrophilic attack, while the steric bulk of the isopropyl group complicates nucleophilic substitution.

The Core Problem: The three most common synthetic routes generate impurities that are isobaric (same mass) or have identical boiling points , making downstream purification difficult.

Synthetic RoutePrimary MechanismCritical Side Reaction (The "Killer")
Minisci Reaction Radical AlkylationRegio-scrambling: Formation of 4-isopropyl isomers (inseparable by distillation).
Lateral Lithiation Nucleophilic Substitution (

)
Over-alkylation: Formation of tert-butylpyridine.
Negishi Coupling Pd-Catalyzed Cross-CouplingIsomerization:

-Hydride elimination leading to n-propylpyridine.

Module A: Radical Alkylation (Minisci Type)

User Scenario: You are using a carboxylic acid (isobutyric acid) or alkyl halide with a silver catalyst/oxidant to install the isopropyl group directly onto the pyridine ring.

Issue: The C2 vs. C4 Regioselectivity Trap

Observation: NMR shows a mixture of products. GC-MS shows a single peak (or overlapping peaks) with the correct mass. Root Cause: The nucleophilic isopropyl radical attacks the protonated pyridine ring. While C2 is electronically favored, C4 is sterically accessible.[1] Without blocking groups, C2:C4 ratios often hover around 60:40 to 80:20.

Corrective Action:

  • Temperature Control: Lower temperatures (

    
     to 
    
    
    
    ) favor the C2 product slightly due to electronic control, but yield drops.
  • Solvent Switch: Switch from pure water/acid to DCM/Water biphasic systems . The organic layer protects the neutral product from further radical attack (preventing di-alkylation).

  • Blocking Strategy (High Purity Required): If 99% purity is needed, do not use direct Minisci on naked pyridine. Use a C4-blocking group (e.g., C4-methoxy, later removed) or switch to the Lithiation route.

Visual Troubleshooting: Minisci Pathway

minisci_pathway Start Pyridine + Isopropyl Radical Inter Radical Intermediate Start->Inter Acidic Medium C2_Prod This compound (Desired) Inter->C2_Prod Electronic Control C4_Prod 4-Isopropylpyridine (Major Impurity) Inter->C4_Prod Steric Leakage Di_Alk 2,6-Diisopropylpyridine (Over-reaction) C2_Prod->Di_Alk Excess Radical

Caption: The Minisci reaction inherently produces C4-isomers and di-alkylated byproducts due to lack of steric control.

Module B: Lateral Lithiation (Base-Mediated)

User Scenario: You are deprotonating 2-ethylpyridine with LDA or n-BuLi and quenching with Methyl Iodide (MeI).

Issue: The "Over-Shot" Reaction (tert-Butyl Formation)

Observation: You isolate a product that looks correct by TLC, but NMR shows a singlet (9H) instead of a doublet (6H) + septet (1H). Root Cause: The product (this compound) has a benzylic proton that is more acidic and less sterically hindered than the starting material (2-ethylpyridine) in the transition state, or you used excess base.

Troubleshooting Protocol:

Q: Why am I getting tert-butylpyridine? A: You likely added all reagents at once or used excess base. The moment 2-IPP is formed, it competes for the base.

Protocol for High Selectivity:

  • Cooling is Critical: Cool THF solution of 2-ethylpyridine to -78°C .

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulkier and less likely to attack the ring (nucleophilic attack) or cause double deprotonation.

  • Stoichiometry: Use a slight deficit of base (0.95 eq) relative to the substrate.

  • Inverse Addition: Add the base to the pyridine, stir for 30 mins, then add MeI slowly. Never mix Base + MeI first.

Data Comparison: Base Selection Effects

Base UsedTemperatureMajor ProductSide Product (Impurity)
n-BuLi

MixtureButyl-addition to Ring (10-15%)
n-BuLi

2-IPPtert-Butylpyridine (if excess base)
LDA

2-IPP (>95%) Starting Material (Recoverable)

Module C: Cross-Coupling (Negishi)[2]

User Scenario: Coupling 2-bromopyridine with Isopropylzinc bromide (Negishi) or Isopropylboronic acid (Suzuki).

Issue: The Isomerization (n-Propyl) Problem

Observation: You observe a product with the correct mass, but the NMR splitting is wrong (triplet/multiplet instead of doublet/septet). Root Cause:


-Hydride Elimination . Transition metals (Pd) love to eliminate hydrogens from 

-carbons on alkyl chains. This forms a Pd-H species and an alkene, which re-inserts to form the linear n-propyl isomer.

Corrective Action:

  • Ligand Selection: You must use bulky, electron-rich phosphine ligands.

    • Recommended:CPhos or RuPhos .[2]

    • Mechanism:[2][3][4][5][6] These bulky ligands accelerate the Reductive Elimination step, making it faster than

      
      -Hydride elimination.
      
  • Catalyst: Use Pd-PEPPSI-IPent prepalyst for difficult substrates.

  • Avoid Suzuki: Suzuki coupling with secondary alkyl boronic acids is notoriously difficult due to slow transmetallation and rapid isomerization. Stick to Negishi (Zinc).[5]

Visual Troubleshooting: Isomerization Pathway

negishi_isomerization Complex Pd(II)-Isopropyl Complex Desired REDUCTIVE ELIMINATION Product: this compound Complex->Desired Fast with CPhos/RuPhos BetaH BETA-HYDRIDE ELIMINATION (Side Reaction) Complex->BetaH Standard Ligands (PPh3) Hydride Pd-H + Propene BetaH->Hydride Linear Re-insertion -> n-Propyl Complex Hydride->Linear Undesired Product: 2-n-Propylpyridine Linear->Undesired

Caption: Without bulky ligands (CPhos), the Pd-Isopropyl complex rearranges to the linear n-propyl isomer.

FAQ: Purification & Isolation

Q: Can I separate this compound from 4-isopropylpyridine by distillation? A: No.

  • BP of 2-IPP: ~183-185°C[7]

  • BP of 4-IPP: ~182-184°C

  • Solution: If you have this mixture (from Minisci), you must use column chromatography (very difficult separation) or derivatization.

    • Derivatization Tip: Form the Picrate salt . The melting points of the picrates differ significantly (2-IPP picrate: ~118°C; 4-IPP picrate: ~165°C). Recrystallize, then free the base with NaOH.

Q: I see a "dimer" in my mass spec (M+ = ~242). What is it? A: This is likely 2,2'-bipyridine derivative formed via homocoupling during the Negishi reaction, or radical dimerization during Minisci.

  • Fix: In Negishi, ensure your halide is added to the catalyst before the zinc reagent to prevent catalyst decomposition and homocoupling.

References

  • Minisci Reaction Selectivity: Dunet, J., et al. "Regioselectivity in the Minisci Reaction: Practical Considerations." Chem. Eur. J., 2019.

  • Negishi Isomerization Control: Han, C. & Buchwald, S. L.[2] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[2][5][8] J. Am. Chem. Soc., 2009, 131, 7532.[2]

  • Lateral Lithiation Protocols: Kaiser, E. M., et al.[9] "Side-chain Lithiation of Methyl- and Ethylpyridines." J. Org. Chem., 1973.

  • Purification of Isomers: GuideChem. "this compound Properties and Safety."[7][10][11]

Sources

Diene Synthesis Support Center: Preventing Polymerization Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. [Redacted], Senior Application Scientist Mission: To decouple the desired pericyclic pathways (Diels-Alder) from the entropic abyss of polymerization.

Introduction: The Diene Paradox

You are likely here because your clear, colorless diene has turned into a viscous yellow gel, or your Lewis Acid-catalyzed reaction yielded a black tar instead of a cycloadduct.

Dienes are thermodynamically predisposed to polymerize. The same electron density that makes them excellent partners in [4+2] cycloadditions also makes them susceptible to:

  • Radical Polymerization: Triggered by heat, light, or peroxides (storage failure).

  • Cationic Polymerization: Triggered by Lewis Acids (reaction failure).

  • Proliferous "Popcorn" Polymerization: A mechanical safety hazard (industrial handling failure).

This guide treats these failures as "Support Tickets" with specific diagnostic workflows.

Module 1: Storage & Inhibitor Chemistry (The Oxygen Paradox)

Ticket #001: "I stored my diene under pure nitrogen to protect it, but it polymerized anyway."

Diagnosis: You likely disabled your inhibitor. Most commercial dienes (Butadiene, Isoprene, Styrene) are stabilized with p-tert-butylcatechol (TBC) . This is a phenolic inhibitor.[1][2]

The Mechanism: TBC does not react directly with carbon-centered radicals (


). Instead, it reacts with peroxy radicals (

).[2]
  • Initiation: Diene forms a radical (

    
    ).
    
  • Oxygenation:

    
     (Fast).
    
  • Termination:

    
    .
    

The Failure Mode: If you remove all oxygen (e.g., rigorous


 sparging), the 

radicals accumulate because they cannot convert to

. TBC becomes useless, and the

initiates radical polymerization.

Protocol: Correct Inhibitor Management

InhibitorTypeOxygen Required?Best ApplicationRemoval Method
TBC (4-tert-butylcatechol)PhenolicYES (10-15 ppm dissolved

)
Storage of liquid dienesCaustic wash (NaOH) or Alumina plug
BHT (Butylated hydroxytoluene)PhenolicYES General storageDistillation
Phenothiazine (PTZ) AnaerobicNO High-temp distillation; Oxygen-free reactionsDistillation
TEMPO Stable RadicalNO High-efficiency scavengingAcid wash / Column

Visual Logic: Inhibitor Selection Tree

InhibitorSelection Start Select Inhibitor Strategy Env Environment Condition? Start->Env Aerobic Aerobic (Storage) Env->Aerobic Air Present Anaerobic Anaerobic (Reaction/Distillation) Env->Anaerobic Inert Gas (N2/Ar) TBC Use TBC or BHT (Must maintain ~15ppm O2) Aerobic->TBC PTZ Use Phenothiazine or TEMPO (Works without O2) Anaerobic->PTZ

Caption: Decision matrix for selecting the correct radical scavenger based on oxygen availability.

Module 2: Reaction Troubleshooting (Lewis Acid Control)

Ticket #002: "I added


 to catalyze the Diels-Alder reaction, but the mixture turned black and solidified."

Diagnosis: Cationic Polymerization.[3] Strong Lewis Acids (Hard acids) lower the LUMO of the dienophile (good for DA) but also coordinate to the diene, generating a carbocation that initiates chain growth (bad).

The Competition:



  • Path A (Desired):

    
    
    
  • Path B (Side Reaction):

    
    
    

Troubleshooting Protocol:

  • Switch to "Softer" Lewis Acids: Avoid

    
    , 
    
    
    
    , or
    
    
    if polymerization is observed.
    • Alternative:Zinc Chloride (

      
      )  or Magnesium Perchlorate (
      
      
      
      )
      . These are milder and less likely to initiate cationic chains.
    • Alternative:Lanthanide Shift Reagents (e.g.,

      
      ). These coordinate to oxygenated dienophiles without activating the diene toward polymerization.
      
  • The "Buffered" Catalyst Strategy: If you must use a strong acid, use a complexed form.

    • Use:

      
       (Etherate) instead of free 
      
      
      
      gas.
    • Mechanism:[1][2][4][5][6][7][8][9][10][11] The ether acts as a buffer, releasing the Lewis Acid only when the equilibrium shifts, preventing a high instantaneous concentration of active cationic species.

  • Low-Temperature Addition: Cationic polymerization often has a higher activation energy (

    
    ) than the catalyzed Diels-Alder reaction.
    
    • Action: Cool reaction to -78°C or -20°C before adding the catalyst. Add the catalyst slowly to the dienophile first, then add the diene.

Visual Logic: Reaction Pathway Competition

ReactionPathways Diene Diene Complex Activated Complex [Diene-LA]* Diene->Complex + LA LA Lewis Acid (Cat) DA_Product Cycloadduct (Desired) Complex->DA_Product + Dienophile (Low Temp) Polymer Polymer Tar (Side Reaction) Complex->Polymer + Excess Diene (High Temp / Hard Acid) Dienophile Dienophile

Caption: Kinetic competition between cycloaddition and polymerization. Selectivity is driven by temperature and catalyst hardness.

Module 3: Purification & "Popcorn" Safety

Ticket #003: "Distilling cyclopentadiene is yielding low recovery, and white solids are clogging my condenser."

Issue A: Dimerization (The Thermodynamic Trap) Cyclopentadiene (CPD) dimerizes to dicyclopentadiene spontaneously at room temperature via a Diels-Alder reaction where one molecule acts as diene and the other as dienophile.

  • Solution: "Crack" the dimer immediately before use. Distill dicyclopentadiene at ~170°C (cracking temp) and collect the monomer at ~40°C in a flask cooled to -78°C. Use immediately.

Issue B: Popcorn Polymerization (The Safety Hazard) If you see white, porous, "cauliflower-like" solids (especially with butadiene or chloroprene), STOP immediately.

  • What is it? Popcorn polymer is a highly cross-linked, insoluble polymer that grows exponentially.[9] It can rupture steel pipes due to the pressure of its growth.

  • Cause: Peroxides or rust (iron oxide) acting as seeds.

  • Remediation: Chemical inhibition is ineffective once seeds form.

    • Immediate Action: Isolate the equipment.[8]

    • Cleanup: Mechanical removal is required.[8] Passivate equipment with sodium nitrite solution to remove iron rust sites before restarting.

Summary of Operational Protocols
ParameterRecommendation for Stability
Storage Temp <-20°C (Inhibits dimerization and thermal polymerization).
Atmosphere Air/Nitrogen Mix for TBC-inhibited monomers. Argon for uninhibited/distilled monomers (use immediately).
Catalyst Prefer

or

. Avoid

unless necessary.
Concentration High Dilution (0.1 M - 0.5 M) favors intramolecular reactions and suppresses second-order polymerization.
References
  • Metrohm Process Analytics. (n.d.). TBC in Styrene: Mechanism for the inhibition of polymer formation.[1][5][6] Retrieved from

  • BenchChem. (2025).[1][12] Troubleshooting premature polymerization with TBC inhibitor. Retrieved from

  • American Institute of Chemical Engineers (AIChE). (2021).[8] Butadiene Popcorn Polymer: Formation Mechanism and Inhibition.[8] AIChE Spring Meeting. Retrieved from

  • Kostjuk, S. V. (2015). Recent progress in the Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes.[3][13][14][15] RSC Advances.[3] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Butadiene Product Stewardship Guidance.[16] (Contextual reference via Lion Technology summary of popcorn polymer incidents). Retrieved from

Sources

Technical Support Center: Optimizing Solvent Choice for Reactions Involving 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 2-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection when working with this sterically hindered pyridine derivative. Here, we address common challenges and provide in-depth, practical solutions to enhance your reaction outcomes.

Understanding the Critical Role of the Solvent

This compound presents a unique combination of basicity, nucleophilicity, and significant steric hindrance around the nitrogen atom. These characteristics make solvent selection a critical parameter that can dictate the success or failure of a reaction. The right solvent not only ensures the solubility of reactants but also modulates reactivity, influences transition states, and can prevent or promote side reactions. This guide will walk you through common issues and their resolutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Solubility and Handling

Question 1: I'm having trouble dissolving this compound in my reaction mixture. What are the best general-purpose solvents?

Answer:

This compound is a colorless to pale yellow liquid that is generally soluble in common organic solvents like ethanol and ether, but insoluble in water.[1] For initial trials, consider the following:

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and ethyl acetate are excellent starting points for most reactions.

  • Protic Solvents: While soluble in alcohols like ethanol and isopropanol, be cautious as these can participate in reactions, especially if you are using organometallics or highly reactive electrophiles.

Troubleshooting Poor Solubility:

  • Low Polarity Systems: If your reaction is in a nonpolar solvent like hexane and you're observing poor solubility, consider adding a co-solvent such as THF or diethyl ether to increase the overall polarity of the medium.

  • Formation of Salts: If your reaction involves the formation of a pyridinium salt, the solubility will change drastically. These salts are often insoluble in nonpolar organic solvents. In such cases, a more polar solvent like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) may be necessary.[2][3]

Table 1: General Solvent Properties and Compatibility with this compound

Solvent ClassExamplesPolaritySuitability for this compoundKey Considerations
Polar Aprotic THF, Acetone, DMF, DMSO, AcetonitrileHighExcellent for a wide range of reactions.Ideal for SN2 reactions.[4][5] Be aware that DMSO can act as an oxidant at high temperatures.[6]
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherLowGood, especially for reactions sensitive to polar environments.May require a co-solvent to improve solubility.
Polar Protic Water, Ethanol, MethanolHighUse with caution.Insoluble in water.[1] Can solvate and deactivate nucleophiles and react with strong bases/organometallics.
II. This compound as a Nucleophile or Base

Question 2: My SN2 reaction using this compound as a nucleophile is sluggish. How can I improve the reaction rate?

Answer:

The steric bulk of the isopropyl group can significantly hinder the approach of the nitrogen nucleophile to the electrophilic center in an SN2 reaction. Solvent choice is critical to maximize the nucleophilicity of this compound.

The Problem with Protic Solvents:

Polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound. This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy, which in turn increases the activation energy of the reaction and slows it down.[7]

The Solution: Polar Aprotic Solvents:

To enhance the rate of your SN2 reaction, you should use a polar aprotic solvent . These solvents can dissolve this compound and the electrophile but do not have acidic protons to form strong hydrogen bonds with the nucleophile.[4][8] This leaves the nucleophile "naked" and more reactive.

  • Recommended Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are excellent choices.[9]

Experimental Protocol: Optimizing an SN2 Reaction

  • Solvent Selection: Set up parallel reactions in anhydrous Acetonitrile, DMF, and THF.

  • Drying: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can consume reactants.

  • Temperature: Start the reaction at room temperature. If the reaction is still slow, gradually increase the temperature. Monitor for any potential side product formation at higher temperatures.

  • Monitoring: Track the reaction progress using an appropriate analytical technique like TLC, GC, or LC-MS.

sn2_solvent_effect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) Nuc_p This compound (Solvated) Solv_p EtOH molecules form H-bonds Nuc_p->Solv_p Hydrogen Bonding Result_p Reduced Nucleophilicity Slow SN2 Reaction Solv_p->Result_p Nuc_a This compound ('Naked') Result_a High Nucleophilicity Fast SN2 Reaction Nuc_a->Result_a Minimal Solvation

Caption: Effect of solvent type on nucleophilicity.

Question 3: I am using this compound as a non-nucleophilic base, but I am still observing nucleophilic attack on my substrate. How can I prevent this?

Answer:

While this compound is sterically hindered, it can still act as a nucleophile, especially with highly reactive electrophiles. The solvent can play a role in modulating this reactivity.

  • Increase Steric Hindrance: Using a more sterically encumbering, non-coordinating solvent like toluene or tert-butyl methyl ether (MTBE) can further disfavor the transition state for nucleophilic attack compared to the desired proton abstraction.

  • Lower Temperatures: Running the reaction at lower temperatures will generally favor the desired deprotonation over nucleophilic attack, as the latter often has a higher activation energy.

  • Consider a Different Base: If nucleophilic attack remains a significant issue, you may need to switch to an even more sterically hindered, non-nucleophilic base such as 2,6-lutidine or a trialkylamine like diisopropylethylamine (DIPEA).

III. Reactions Involving Metalation

Question 4: I am trying to perform a lithiation on the isopropyl group of this compound, but I am getting low yields and side products. What is the optimal solvent for this reaction?

Answer:

The directed ortho-metalation (DoM) of substituted pyridines is a powerful synthetic tool, but it is highly dependent on the choice of solvent. For the lithiation of the isopropyl group, the solvent's ability to coordinate with the lithium cation is crucial.

The Role of Coordinating Solvents:

The stereochemical outcome and regioselectivity of lithiation reactions can be highly solvent-dependent.[10] Coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential for several reasons:

  • Solubilization of the Organolithium Reagent: They break up the aggregates of organolithium reagents (like n-butyllithium), making them more reactive.

  • Coordination to the Lithium Cation: They coordinate to the lithium cation of the intermediate, stabilizing it and influencing the regioselectivity of the deprotonation.

Troubleshooting Lithiation Reactions:

  • Low Conversion:

    • Inadequate Coordination: If you are using a non-coordinating solvent like hexane or toluene, the reaction may be very slow or not proceed at all. Ensure you are using a coordinating solvent like THF or diethyl ether.

    • Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is at the correct temperature.

  • Side Product Formation:

    • Solvent Reactivity: At higher temperatures, THF can be deprotonated by strong bases. While this is less of a concern at -78 °C, it is something to be aware of if the reaction is allowed to warm.

    • Additive Effects: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation and improve yields by further breaking up organolithium aggregates and coordinating strongly to the lithium cation.

lithiation_workflow Start Low Yield in Lithiation CheckSolvent Is the solvent coordinating? (e.g., THF, Et2O) Start->CheckSolvent CheckTemp Is the temperature low enough? (e.g., -78 °C) CheckSolvent->CheckTemp Yes Success Optimized Reaction CheckSolvent->Success No, switch to THF/Et2O ConsiderAdditive Have you tried adding TMEDA? CheckTemp->ConsiderAdditive Yes CheckTemp->Success No, lower temperature ConsiderAdditive->Success Yes ConsiderAdditive->Success No, add TMEDA

Caption: Troubleshooting workflow for lithiation reactions.

IV. This compound as a Ligand in Catalysis

Question 5: I am using this compound as a ligand in a transition metal-catalyzed cross-coupling reaction, and the catalyst seems to be deactivating. Could the solvent be the issue?

Answer:

Yes, the solvent can have a profound effect on the stability and activity of the catalytic species. In the context of transition metal catalysis, the solvent is not just a medium but an active participant in the catalytic cycle.

Potential Solvent-Related Issues in Catalysis:

  • Coordination to the Metal Center: Some solvents, particularly those with strong donor properties like DMF or DMSO, can compete with your this compound ligand for coordination sites on the metal center. This can lead to ligand displacement and catalyst deactivation.

  • Solubility of the Catalyst: The active catalytic species may have different solubility properties than the precatalyst. If the active catalyst is not soluble in the reaction medium, it can precipitate, leading to a loss of activity.

  • Influence on Reaction Intermediates: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle, thereby influencing the overall rate of the reaction.[11]

Solvent Selection Strategy for Cross-Coupling Reactions:

  • Start with Non-Coordinating Solvents: For many cross-coupling reactions (e.g., Suzuki, Heck), toluene , dioxane , or THF are good starting points as they are less likely to interfere with the catalyst.[12]

  • Consider a Co-solvent for Solubility: If you are using an inorganic base that is not soluble in your primary organic solvent, adding a co-solvent like water or a polar aprotic solvent can be beneficial.[12] However, be mindful of potential side reactions with water.

  • Degas Your Solvent: It is crucial to use degassed solvents in many cross-coupling reactions, as dissolved oxygen can oxidize and deactivate the catalyst.[13]

References

  • BenchChem. (n.d.). Solvent effects on "N-Allyl-6-chloro-2-pyridinamine" reactivity.
  • LearningSimply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from University of Calgary, Department of Chemistry.
  • Química Orgánica. (n.d.). Solvent in Nucleophilic Substitution - SN2.
  • All 'Bout Chemistry. (2020, September 5). Effect of solvent on SN1 & SN2 [Video]. YouTube.
  • Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction? r/chemhelp.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Journal of Materials Chemistry A. (2023). Solvents dramatically influence the atomic composition and catalytic properties of Ti3C2Tx MXenes. Royal Society of Chemistry.
  • ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Luisi, R., Capriati, V., Florio, S., & Musio, B. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 9(7), 1263–1266.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Theoretical investigation of solvent and oxidation/deprotonation effects on the electronic structure of a mononuclear Ru-aqua-polypyridine complex in aqueous solution.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Guidechem. (n.d.). 2-ISOPROPYL PYRIDINE 644-98-4 wiki.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
  • Carnegie Mellon University. (n.d.).
  • PubMed. (2009).
  • ACS Publications. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters.
  • Semantic Scholar. (2016).
  • PubMed. (n.d.).
  • Reddit. (n.d.). What are some common causes of low reaction yields? r/Chempros.
  • BenchChem. (n.d.). Solvent selection for optimizing (S)-2-(pyridin-2-yl)propan-1-ol reactions.
  • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?.
  • National Center for Biotechnology Information. (n.d.). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PubMed Central.
  • ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?.
  • White Rose Research Online. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine.
  • Chemistry LibreTexts. (2023, August 1). 2.
  • ResearchGate. (n.d.).
  • Chemistry For Everyone. (2025, October 26). What Causes A Low Percent Yield In Chemical Reactions? [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • National Center for Biotechnology Information. (n.d.).

Sources

Technical Support Center: Analytical Impurity Profiling of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting & Analytical Methodologies for 2-Isopropylpyridine (2-IPP) Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts[1]

Introduction: The Analytical Landscape of this compound

This compound (2-IPP) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its purity is paramount because isomeric impurities (3-IPP, 4-IPP) and over-alkylation products (di-isopropylpyridines) possess distinct biological activities and toxicological profiles.[1]

The analytical challenge lies in the structural similarity of regioisomers and the basic nature of the pyridine ring, which causes severe peak tailing on standard chromatographic phases. This guide synthesizes field-proven protocols to overcome these specific hurdles.

Module 1: Gas Chromatography (GC) – Isomer Separation & Tailing Issues

Context: GC is the gold standard for 2-IPP purity analysis due to its volatility.[1] However, the basic nitrogen lone pair interacts with silanols in the column stationary phase, causing peak tailing that masks trace impurities.

Troubleshooting Guide

Q1: I am seeing severe tailing for the 2-IPP peak, and it’s co-eluting with the 4-IPP impurity. How do I fix this?

Root Cause: Active silanol sites in the column or liner are hydrogen-bonding with the basic pyridine nitrogen. Solution:

  • Column Selection: Switch to a Base-Deactivated Polyethylene Glycol (PEG) column (e.g., Stabilwax-DB or CAM).[1] These are specifically treated with a base to neutralize acidic silanols.[1]

    • Why: Standard non-polar columns (DB-1, DB-5) often fail to resolve the 3- and 4-isomers from the major 2-isomer peak due to tailing.[1]

  • Liner Chemistry: Use a deactivated split liner with wool .[1] Ensure the wool is also deactivated (silanized) to prevent adsorption.[1]

  • Inlet Temperature: Increase inlet temperature to 250°C to ensure rapid volatilization, minimizing interaction time in the liner.

Q2: How can I reliably quantify the 4-isopropylpyridine isomer at 0.05% levels?

Protocol: The boiling points of 2-IPP (159°C), 3-IPP (173°C), and 4-IPP (173°C) are close.[1] The 3- and 4-isomers are particularly difficult to separate on non-polar phases.[1]

  • Recommended Method:

    • Column: 30m x 0.25mm x 0.25µm Base-Deactivated PEG (e.g., Stabilwax-DB).[1]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program: 60°C (hold 1 min) -> 10°C/min -> 200°C (hold 5 min).

    • Detector: FID at 250°C.

    • Result: 2-IPP elutes first, followed by 3-IPP and 4-IPP. The polar phase interacts differently with the nitrogen position relative to the alkyl group, enhancing selectivity.

Module 2: HPLC Analysis – Polar Impurities & N-Oxides

Context: While GC handles the volatile isomers, HPLC is required to detect non-volatile impurities such as This compound N-oxide (a common oxidation byproduct) and metal-salt residues from synthesis (e.g., Minisci reaction catalysts).[1]

Troubleshooting Guide

Q1: My 2-IPP peak is broad and splits in Reverse Phase (RP) HPLC. Why?

Root Cause: At neutral pH, pyridine (pKa ~6) exists as a mixture of protonated and free base forms, leading to peak splitting. Solution:

  • pH Control: Buffer the mobile phase to pH > 7.5 (to keep it neutral) or pH < 3.0 (to keep it fully protonated).

  • Ion-Pairing: For acidic mobile phases, add an ion-pairing agent like Hexanesulfonic acid (5-10 mM) .[1] This forms a neutral ion pair with the protonated pyridine, improving retention and peak shape on C18 columns.

Q2: How do I detect the N-oxide impurity? It’s not showing up in my GC run.

Root Cause: N-oxides are thermally unstable and polar; they may degrade in the GC inlet or not elute.[1] Protocol (HPLC-UV):

  • Column: C18 (End-capped), 150mm x 4.6mm, 3.5µm.[1]

  • Mobile Phase A: 10mM Ammonium Acetate (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV at 254 nm.[1]

  • Mechanism: The high pH suppresses protonation, allowing the N-oxide (more polar) to elute earlier than the parent 2-IPP, with sharp peak shapes.

Module 3: Impurity Origin & Structural Identification

Context: Understanding where impurities come from allows for proactive process control.[1]

Common Impurity Profile Table
Impurity NameStructure NoteOriginDetection Method
3-Isopropylpyridine RegioisomerRadical alkylation byproduct (Minisci)GC (Polar Phase)
4-Isopropylpyridine RegioisomerRadical alkylation byproduct (Minisci)GC (Polar Phase)
2,4-Diisopropylpyridine DialkylatedOver-alkylation of 2-IPPGC (Late eluting)
2-Vinylpyridine DehydrogenatedThermal degradation / Catalyst activityGC / HPLC
2-IPP N-Oxide Oxidized NitrogenOxidation during storage/workupHPLC
Visualizing the Impurity Pathways

The following diagram illustrates the synthesis pathways (e.g., Minisci reaction) and the specific points where impurities are generated.

ImpurityPathways Pyridine Pyridine (Starting Material) Reaction Minisci Alkylation Pyridine->Reaction RadicalSource Isopropyl Radical (Source) RadicalSource->Reaction IPP2 This compound (Target Product) Reaction->IPP2 Major Path IPP4 4-Isopropylpyridine (Major Impurity) Reaction->IPP4 Regioisomerism IPP3 3-Isopropylpyridine (Trace Impurity) Reaction->IPP3 Regioisomerism OverAlk Over-Alkylation IPP2->OverAlk Oxidation Oxidation (Storage) IPP2->Oxidation DiIPP 2,4-Diisopropylpyridine OverAlk->DiIPP NOxide 2-IPP N-Oxide Oxidation->NOxide

Figure 1: Impurity genesis in radical alkylation of pyridine.[1] Note the competitive formation of 4-IPP and subsequent over-alkylation risks.

Module 4: Analytical Decision Matrix

Q: Which method should I choose for my specific need?

Use the workflow below to select the optimal analytical technique based on the impurity class you are targeting.

MethodSelection Start Start: Define Analytical Goal IsVolatile Is the impurity volatile? Start->IsVolatile GC_Path Gas Chromatography (GC) IsVolatile->GC_Path Yes HPLC_Path HPLC / LC-MS IsVolatile->HPLC_Path No (Polar/Thermally Labile) IsomerSep Isomer Separation? (2- vs 3- vs 4-IPP) GC_Path->IsomerSep PolarCol Use Polar Column (PEG/Wax, Base-Deactivated) IsomerSep->PolarCol Yes (Critical) NonPolarCol Use Non-Polar Column (General Purity) IsomerSep->NonPolarCol No TargetType Target Type HPLC_Path->TargetType NOxide N-Oxides / Salts TargetType->NOxide Method_RP Reverse Phase C18 (High pH or Ion-Pair) NOxide->Method_RP

Figure 2: Decision tree for selecting analytical methods based on impurity physicochemical properties.

References
  • Minisci, F. (1971).[1][2][3] "Nucleophilic character of alkyl radicals: A new convenient selective alkylation of heteroaromatic bases." Tetrahedron, 27(15), 3575–3579.

  • Restek Corporation. "Analysis of Pyridine and Alkyl Pyridines on Stabilwax-DB."[1] Restek Chromatogram Database.[1] [1]

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Applications.

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1]

Sources

Validation & Comparative

Structural Validation & Isomeric Differentiation of 2-Isopropylpyridine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

In the synthesis of pyridine derivatives—common scaffolds in catalysis and drug discovery—structural ambiguity is a frequent failure point. 2-Isopropylpyridine (2-IP) is structurally distinct from its isomers (3-isopropylpyridine and 4-isopropylpyridine), yet they share identical molecular weights (


) and similar boiling points.

This guide moves beyond simple spectral assignment. It establishes a self-validating protocol to definitively prove the position of the isopropyl substituent on the pyridine ring. We utilize the lack of symmetry in the 2-substituted isomer as the primary diagnostic tool, contrasting it with the symmetric signature of the 4-substituted alternative.

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution splitting patterns required for isomeric differentiation, follow this strict preparation protocol.

  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% v/v TMS.
    
    • Reasoning:

      
       minimizes hydrogen bonding interactions that can broaden nitrogen-adjacent protons (H6).
      
  • Concentration: Prepare a 15-20 mg/mL solution.

    • Reasoning: This concentration prevents viscosity-induced line broadening while ensuring sufficient signal-to-noise (S/N) ratio for 13C acquisition within 128 scans.

  • Filtration: Filter through a glass wool plug directly into the NMR tube.

    • Reasoning: Removes suspended paramagnetic particulates (rust/dust) that degrade field homogeneity.

1H NMR Validation: The "Symmetry Breaker" Analysis

The 1H NMR spectrum provides two distinct validation zones: the Aliphatic Anchor (confirming the group identity) and the Aromatic Fingerprint (confirming the position).

The Aliphatic Anchor (0.5 – 3.5 ppm)

Both 2-IP and 4-IP possess an isopropyl group. Validation begins by confirming the presence of this moiety before determining its location.

  • Methyl Groups (–CH3): Look for a strong doublet (

    
    ) integrating to 6H at ~1.3 ppm .
    
  • Methine Proton (–CH): Look for a distinct septet (

    
    ) integrating to 1H at ~3.0 ppm .
    
The Aromatic Fingerprint (7.0 – 9.0 ppm)

This is the critical decision point. The substitution pattern on the pyridine ring dictates the spin system.

  • 4-Isopropylpyridine (Alternative): Possesses a

    
     axis of symmetry through the N-C4 bond.
    
    • Result: The aromatic region shows an AA'BB' system . You will see two distinct signal groups integrating to 2H each (H2/H6 are equivalent; H3/H5 are equivalent).

  • This compound (Target): Asymmetric substitution at C2 breaks all symmetry.

    • Result: You observe four distinct aromatic environments (ABCD-like system). The integration will be 1:1:1:1.

Comparative Data Table
FeatureThis compound (Target)4-Isopropylpyridine (Alternative)Diagnostic Logic
Symmetry Asymmetric (

)
Symmetric (

effective)
Key Differentiator
Aromatic H Count 4 signals (1H each)2 signals (2H each)Check Integration
H6 (adj. to N) Doublet at ~8.5 ppm (1H)Doublet at ~8.5 ppm (2H)Integration of most deshielded peak
H3 (adj. to alkyl) Doublet at ~7.1 ppmDoublet at ~7.1 ppmH3 in 2-IP couples to H4; H3 in 4-IP couples to H2
Methine Shift ~3.05 ppm (Septet)~2.90 ppm (Septet)2-IP is slightly more deshielded

Technical Insight: The H6 proton in 2-IP appears as a doublet (


) due to coupling with H5. It does not show the complex AA'BB' roofing effect seen in the 4-isomer.

13C NMR Validation: The Carbon Count

13C NMR provides a "digital" confirmation of the structure based on the number of unique carbon signals.

Predicted Signal Count
  • Target (2-IP): 8 Total Carbons

    
    8 Unique Signals .
    
    • (5 Aromatic + 1 Methine + 1 Methyl set* + 1 Solvent)

    • Note: Methyls are enantiotopic/equivalent in achiral solvent.

  • Alternative (4-IP): 8 Total Carbons

    
    6 Unique Signals .
    
    • (3 Aromatic due to symmetry + 1 Methine + 1 Methyl + 1 Solvent)

Diagnostic Chemical Shifts (CDCl3)
Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C2 (Quaternary) ~167.0 Most deshielded quaternary C (alpha to N + alkyl shift).
C6 (CH) ~149.0 Alpha to Nitrogen (strong deshielding).
C4 (CH) ~136.0Para to Nitrogen.
C3/C5 (CH) ~120 - 122Beta to Nitrogen.
Methine (CH) ~36.5Benzylic-like position.
Methyls (CH3) ~22.8Aliphatic terminus.

Validation Check: If your 13C spectrum shows only 3 peaks in the aromatic region (150, 123, 155 range), you have isolated the 4-isopropyl isomer. You must see 5 distinct peaks in the 110-170 ppm range to confirm This compound .

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the sample.

G Start Crude Sample (Unknown Isomer) H_NMR Step 1: 1H NMR Spectrum (CDCl3) Start->H_NMR Aliphatic_Check Check 0.5 - 4.0 ppm Is Isopropyl Pattern Present? H_NMR->Aliphatic_Check Reject REJECT: Not Isopropylpyridine Aliphatic_Check->Reject No Septet/Doublet Aromatic_Check Check 7.0 - 9.0 ppm Analyze Integration & Symmetry Aliphatic_Check->Aromatic_Check Septet (3.0ppm) + Doublet (1.3ppm) Sym_4IP Pattern: AA'BB' (Symmetric) Integration: 2:2 Aromatic_Check->Sym_4IP Symmetric Asym_2IP Pattern: ABCD (Asymmetric) Integration: 1:1:1:1 Aromatic_Check->Asym_2IP Asymmetric Result_4IP Identified: 4-Isopropylpyridine Sym_4IP->Result_4IP C_NMR Step 2: 13C NMR / DEPT Count Unique Aromatic Signals Asym_2IP->C_NMR Count_3 3 Aromatic Signals (Symmetric) C_NMR->Count_3 Symmetry Detected Count_5 5 Aromatic Signals (Asymmetric) C_NMR->Count_5 Asymmetry Confirmed Count_3->Result_4IP Result_2IP VALIDATED: This compound Count_5->Result_2IP

Figure 1: Logic flow for the discrimination of isopropylpyridine isomers using NMR spectroscopy.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3362 (this compound). Accessed October 2023.[2] [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of compounds is paramount. 2-Isopropylpyridine, a substituted pyridine derivative, serves as a crucial intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate measurement is essential for process control, impurity profiling, and ensuring the quality and safety of the final drug product. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound, offering field-proven insights and detailed experimental protocols.

Introduction to the Analyte: this compound

This compound (C₈H₁₁N) is a colorless liquid with a characteristic pyridine-like odor.[1] Its chemical structure consists of a pyridine ring substituted with an isopropyl group at the 2-position. The basicity of the nitrogen atom in the pyridine ring and the non-polar nature of the isopropyl group influence its chromatographic behavior and spectroscopic properties, which are key considerations in method development.

Chromatographic Techniques: The Workhorses of Quantification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely employed techniques for the separation and quantification of this compound.[2] The choice between these methods is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC): Precision for Volatile Analytes

Given its volatility, this compound is an excellent candidate for GC analysis. This technique offers high resolution and sensitivity, particularly when coupled with sensitive detectors.

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) flows through the column, and the separation of components is achieved based on their differential partitioning between the mobile and stationary phases.[3]

  • Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds. It offers a wide linear range and good sensitivity, making it suitable for routine quantification of this compound.[4]

  • Mass Spectrometry (MS): When unequivocal identification is required, especially in complex matrices or for impurity profiling, a mass spectrometer is the detector of choice. GC-MS provides structural information, enhancing the specificity of the analysis.[3]

This protocol is adapted from established methods for pyridine and its derivatives and is suitable for the quantification of this compound in a relatively clean matrix, such as a reaction mixture or a purified intermediate.[5]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent, such as methanol or dichloromethane.
  • Prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 0.1 mg/mL to 15 mg/mL.

2. GC-FID Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
  • Detector Temperature (FID): 280 °C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.
  • Construct a calibration curve by plotting the peak area of the this compound standards against their respective concentrations.
  • Quantify the this compound in the sample by interpolating its peak area on the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.999), along with the precision (RSD < 2%) of replicate injections of a standard, provides inherent validation of the method's performance for each run.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject standards Prepare Standards calibrate Construct Calibration Curve standards->calibrate separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Gas Chromatography (GC) Workflow for this compound Quantification.

High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices

HPLC is a versatile technique suitable for a wide range of analytes and matrices. For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.[6][7]

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.[8]

Pyridine and its derivatives exhibit strong UV absorbance, making UV detection a highly suitable and sensitive method for their quantification.[9] The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interference. For pyridine-containing compounds, wavelengths in the range of 254-265 nm are often employed.

This protocol is designed for the determination of this compound as a potential impurity in a drug substance.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
  • Sample Solution: Accurately weigh about 50 mg of the drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2. HPLC-UV Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
  • Gradient Program:
  • 0-5 min: 20% Acetonitrile
  • 5-15 min: 20% to 80% Acetonitrile
  • 15-20 min: 80% Acetonitrile
  • 20-25 min: 80% to 20% Acetonitrile
  • 25-30 min: 20% Acetonitrile (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 260 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Calculate the concentration of this compound in the sample using the peak area response from the standard and sample injections.

Causality in Method Choices: The use of a C18 column provides good retention for the moderately polar this compound. The gradient elution is necessary to ensure adequate separation from the main drug substance and other potential impurities with varying polarities. The acidic pH of the mobile phase helps to ensure consistent ionization of the pyridine nitrogen, leading to sharper peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh_sample Weigh Sample & Standard dissolve_dilute Dissolve & Dilute weigh_sample->dissolve_dilute hplc_inject Inject into HPLC dissolve_dilute->hplc_inject rp_separation Reversed-Phase Separation hplc_inject->rp_separation uv_detect UV Detection (260 nm) rp_separation->uv_detect peak_id Peak Identification uv_detect->peak_id area_calc Peak Area Calculation peak_id->area_calc concentration_calc Concentration Calculation area_calc->concentration_calc

Caption: High-Performance Liquid Chromatography (HPLC) Workflow for this compound Analysis.

Spectroscopic Methods: A Complementary Approach

While chromatographic methods are the primary choice for quantification, UV-Visible spectrophotometry can be a valuable tool for preliminary analysis or for the determination of this compound in simple, known matrices.

This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.[6]

For pyridine and its derivatives, the UV spectrum typically shows absorption maxima around 200-260 nm.[9] A direct UV spectrophotometric method for this compound would involve:

  • Wavelength Selection: Determining the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., ethanol or methanol).

  • Calibration: Preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax to construct a calibration curve.

  • Sample Analysis: Measuring the absorbance of the sample solution and determining its concentration from the calibration curve.

Critical Limitation: The major drawback of UV-Vis spectrophotometry is its lack of specificity. Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is only suitable for the analysis of pure or very simple mixtures where this compound is the only absorbing species at the chosen wavelength.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen method, validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical methods.[10]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations.

Comparative Summary of Analytical Methods

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)UV-Visible Spectrophotometry
Principle Partitioning between a gas mobile phase and a liquid/solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.Absorption of UV-Visible light by the analyte.
Applicability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.Compounds with a chromophore.
Specificity High, especially with MS detection.High, dependent on chromatographic separation.Low, prone to interference.
Sensitivity High (ng to pg level).High (µg to ng level).Moderate (µg/mL level).
Instrumentation GC system with FID or MS detector.HPLC system with UV or PDA detector.UV-Visible Spectrophotometer.
Sample Throughput Moderate.Moderate to high.High.
Typical Run Time 10-30 minutes.15-40 minutes.< 1 minute per sample.
Advantages High resolution, high sensitivity, suitable for volatile compounds.Versatile, applicable to a wide range of compounds and matrices.Simple, rapid, and inexpensive.
Disadvantages Requires volatile and thermally stable analytes.Can be more complex to develop methods, uses larger volumes of solvents.Lack of specificity, only suitable for simple matrices.

Conclusion and Recommendations

For the robust and reliable quantification of this compound in pharmaceutical and chemical settings, chromatographic methods are unequivocally the preferred choice .

  • Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method for routine analysis of this compound in relatively clean matrices, offering high precision and sensitivity. For complex samples or when definitive identification is required, GC-MS provides an unparalleled level of specificity.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly versatile and powerful technique, particularly for the analysis of this compound as an impurity in drug substances or formulations. Its ability to handle a wide range of sample matrices makes it an invaluable tool in a drug development setting.

While UV-Visible spectrophotometry can be used for a quick estimation in highly controlled situations, its inherent lack of specificity makes it unsuitable for accurate quantification in most real-world samples encountered in research and industry.

Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources. A thorough method validation, following ICH guidelines, is essential to ensure the generation of accurate and reliable data, thereby safeguarding the quality and integrity of the final product.

References

  • Research Journal of Pharmacy and Technology. Validated UV spectrophotometric and HPLC methods for quantitative determination of zotepine. [Link]

  • NIH. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]

  • OSHA. PYRIDINE (Partially Validated Method). [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. [Link]

  • ResearchGate. Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. [Link]

  • ResearchGate. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. [Link]

  • PubChem. This compound. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MDPI. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]

  • U.S. Food and Drug Administration. Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • AIP Publishing. computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. [Link]

  • PubMed. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • NIH. Air sampling and analysis method to determine worker exposure levels to N-isopropyl-N′-phenyl-p-phenylenediamine. [Link]

  • ResearchGate. UV-Vis spectra of pure IPA and PVP in IPA at different concentrations and inset is calibration curve of PVP. [Link]

  • NIH. Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. [Link]

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Optimizing GC-MS Resolution for 2-Isopropylpyridine and its Functionalized Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-Isopropylpyridine (2-IPP) is a frequent substrate in C-H functionalization studies, particularly Minisci-type radical alkylations and oxidative metabolic profiling. The analysis of its reaction mixtures presents a specific set of chromatographic challenges:

  • Regioisomer Resolution: Distinguishing 2-IPP from its 3- and 4-isomers, or separating C4-alkylated products from C2-alkylated byproducts.

  • Peak Tailing: The basic nitrogen lone pair interacts with active silanol sites in standard liners and columns, causing peak asymmetry that compromises integration accuracy.

  • Polarity Shifts: Reaction products (e.g., 2-(2-pyridyl)-2-propanol) exhibit significantly higher polarity than the substrate, requiring a wide dynamic range in chromatographic separation.

This guide compares the standard non-polar approach against a polar-optimized protocol, providing a self-validating workflow for high-fidelity data acquisition.

Comparative Analysis: Stationary Phase & Inlet Selection

The choice of column and inlet liner is the single most critical factor in alkylpyridine analysis. We compare the industry-standard "5% Phenyl" phase against the "Polyethylene Glycol (PEG/Wax)" phase.

Table 1: Stationary Phase Performance Matrix
FeatureProtocol A: Non-Polar (Standard) Protocol B: Polar (High-Res)
Column Type 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)Polyethylene Glycol (e.g., DB-Wax, CP-Wax 51)
Primary Mechanism Boiling Point & Dispersive ForcesHydrogen Bonding & Dipole-Dipole
Isomer Resolution Moderate. Co-elution of 3- and 4-isomers is common.Superior. Resolves positional isomers (2-, 3-, 4-) effectively.
Peak Shape (Amines) Prone to tailing without base deactivation.Excellent symmetry for basic compounds.
Thermal Stability High (

). Suitable for high MW byproducts.
Lower (

). High bleed at max temp.
Suitability General screening; High-temp reaction crudes.Precise isomer quantification; Polar oxidation products.
Critical Hardware Insight: The Liner

Regardless of the column, standard glass wool liners are insufficient for 2-IPP analysis. The wool acts as a surface for adsorption.

  • Recommendation: Use a Base-Deactivated (Siltek/Ultra-Inert) Split Liner with wool placed low to wipe the needle, but strictly deactivated to prevent pyridine adsorption.

Decision Matrix for Method Development

The following diagram illustrates the logical flow for selecting the appropriate analytical path based on your specific reaction outcome.

method_decision_tree Start Start: Define Reaction Mixture Isomers Are regioisomers (2-, 3-, 4-) present? Start->Isomers HighTemp Are products high MW (>300 Da)? Isomers->HighTemp No ProtocolB PROTOCOL B: DB-Wax (Isomer Resolution) Isomers->ProtocolB Yes (Critical) ProtocolA PROTOCOL A: DB-5ms (General Screening) HighTemp->ProtocolA Yes CheckPolarity Are products alcohols/acids? HighTemp->CheckPolarity No Derivatize Derivatization Required (Silylation) Derivatize->ProtocolA CheckPolarity->ProtocolB No (Amines only) CheckPolarity->Derivatize Yes

Caption: Decision matrix for selecting the optimal stationary phase and prep workflow based on reaction product chemistry.

Detailed Experimental Protocol

This protocol assumes a standard Minisci-type reaction mixture or oxidation crude containing 2-IPP and potential hydroxylated derivatives.

Phase 1: Sample Preparation (Self-Validating)
  • Objective: Quench reaction and remove inorganic salts/catalysts (e.g., Ag salts from Minisci) that degrade the GC inlet.

  • Internal Standard (ISTD): Add Dodecane or 1-Methylnaphthalene (10 µL of 1 mg/mL stock) to the reaction aliquot before workup. This validates extraction efficiency.

Step-by-Step:

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Add 200 µL saturated NaHCO₃ (neutralizes acids that protonate pyridine, rendering it non-volatile).

  • Extract: Add 500 µL Ethyl Acetate (for DB-5ms) or Dichloromethane (for Wax).

    • Note: Avoid chlorinated solvents if using an ECD detector; for MS, DCM is fine but volatile.

  • Vortex/Centrifuge: Vortex 30s; Centrifuge 2 min at 10,000 rpm to separate layers.

  • Dry: Transfer organic supernatant to a vial containing anhydrous MgSO₄.

  • Filter: Filter into GC vial. Do not inject particulates.

Phase 2: GC-MS Acquisition Parameters
Protocol A: The Robust Screen (DB-5ms)
  • Column: Agilent J&W DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1). 250°C. High split ratio is crucial to prevent column overload and improve peak shape of pyridines.

  • Oven Program:

    • 40°C (hold 2 min) – Traps volatiles.

    • Ramp 15°C/min to 300°C.

    • Hold 3 min.

  • MS Source: 230°C (EI mode, 70 eV).

  • Solvent Delay: 2.5 min.

Protocol B: High-Resolution Isomer Separation (DB-Wax)
  • Column: Agilent J&W DB-Wax UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Split Mode (50:1). 240°C.

  • Oven Program:

    • 50°C (hold 2 min).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 250°C (Hold 5 min).

    • Warning: Do not exceed 250°C for Wax columns.

Data Interpretation & Fragmentation Logic[2][5]

Correctly identifying 2-IPP requires understanding its fragmentation under 70 eV Electron Impact (EI).

Fragmentation Pathway

Unlike simple alkanes, alkylpyridines exhibit specific cleavage patterns driven by the stability of the aromatic ring.

  • Molecular Ion (

    
    ):  this compound shows a distinct molecular ion at m/z 121 .
    
  • Base Peak (

    
    ):  The loss of a methyl group from the isopropyl chain is the dominant fragmentation, generating a resonance-stabilized ion at m/z 106 .
    
    • Mechanism:[1][2][3][4] Benzylic-type cleavage. The charge is stabilized by the pyridine ring nitrogen.

  • Pyridinium Ion: Further fragmentation leads to the bare pyridine ring (

    
    ) at m/z 79 .
    
Analytical Workflow Diagram

analytical_workflow cluster_check Quality Control RawData Raw GC-MS Data (TIC) Deconvolution AMDIS/Deconvolution (Clean Spectra) RawData->Deconvolution Extract Ions LibraryMatch NIST Library Match (Ref: 644-98-4) Deconvolution->LibraryMatch m/z 121, 106 Validation Retention Index (RI) Check LibraryMatch->Validation Compare RI

Caption: Post-acquisition data processing workflow for confirming analyte identity.

Troubleshooting & Validation

  • Symptom: Tailing Peaks.

    • Cause: Active silanols in the liner or column interacting with the pyridine nitrogen.

    • Fix: Replace liner with a fresh Base-Deactivated liner. Trim 10cm from the front of the column.

  • Symptom: Missing Peaks (Oxidation Products).

    • Cause: Hydroxylated pyridines (e.g., 2-(2-pyridyl)-2-propanol) are polar and may adsorb or degrade.

    • Fix: Derivatize with BSTFA + 1% TMCS (60°C for 30 min) to form TMS-ethers before injection.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 2-(1-methylethyl)- (this compound) Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. "Guide to GC Column Selection and Optimizing Separations." Restek Resource Hub. [Link]

  • Agilent Technologies. "Separation of Pyridine and Other Amines using CP-Wax 51." Agilent Application Notes. [Link]

  • Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for drug discovery." MedChemComm, 2011. (Contextual grounding for reaction products).

Sources

The Evolving Landscape of Pyridine Derivatives: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry, pyridine and its derivatives stand as a cornerstone scaffold, integral to the development of a vast array of therapeutic agents. Their remarkable versatility and ability to interact with a multitude of biological targets have cemented their importance in drug discovery.[1] This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies for pyridine derivatives across various biological activities, offering researchers, scientists, and drug development professionals a critical analysis of the methodologies and insights shaping the design of next-generation therapeutics.

The Power of Prediction: Understanding QSAR in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][3] The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. By quantifying these properties using molecular descriptors, we can build predictive models that not only estimate the activity of novel compounds but also provide invaluable insights into the structural features crucial for therapeutic efficacy.

The general workflow of a QSAR study is a systematic process that ensures the development of a robust and predictive model.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application A Dataset Selection (Pyridine Derivatives) B Biological Activity Data (IC50, EC50, etc.) A->B Activity Data C Molecular Structure Drawing & Optimization A->C Structures E Data Splitting (Training & Test Sets) B->E D Descriptor Calculation (1D, 2D, 3D, etc.) C->D Optimized Structures D->E Descriptors F Model Building (MLR, PLS, ANN, etc.) E->F G Internal Validation (Cross-validation) F->G H External Validation (Test Set Prediction) G->H I Mechanistic Interpretation & New Compound Design H->I

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Comparative QSAR Analysis of Pyridine Derivatives: A Multi-Target Perspective

The true power of QSAR lies in its application to diverse biological targets. Here, we compare QSAR studies of pyridine derivatives across four key therapeutic areas: anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine-containing compounds have shown significant promise as anticancer agents, targeting various mechanisms of cancer progression.[1][4] QSAR studies have been instrumental in elucidating the structural requirements for their cytotoxic effects.

A comparative analysis of different QSAR models reveals a trend towards the use of both linear and non-linear methods to capture the complex relationships between structure and anticancer activity. For instance, a study on imidazo[4,5-b]pyridine derivatives compared Genetic Algorithm-Multiple Linear Regression (GA-MLR) with a Backpropagation Artificial Neural Network (BP-ANN) model, finding that the non-linear BP-ANN model offered superior predictive performance.[5][6] This suggests that for anticancer activity, where multiple factors can influence efficacy, non-linear models may be more adept at capturing the intricate structure-activity landscape.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been successfully applied. These methods provide a visual representation of the favorable and unfavorable regions around the molecule for steric, electrostatic, and other interactions, offering direct insights for lead optimization.

Pyridine Derivative Class Biological Target/Activity QSAR Models Compared Key Findings & Important Descriptors Statistical Significance (Selected Model) Reference
Imidazo[4,5-b]pyridinesAnticancer (pIC50)GA-MLR vs. BP-ANNBP-ANN model showed better performance. Descriptors related to molecular shape and connectivity were important.R² = high, RMSE = low (specific values in study)[5][6]
1,2-dihydropyridinesInhibition of HT-29 colon cancer cell growthCoMFA, CoMSIABoth models were highly significant. Steric and electrostatic fields were crucial for activity. Favorable steric bulk at certain positions enhanced activity.q² = 0.70 (CoMFA), r²_pred = 0.65[7]
Pyridine-substituted pyrimidinesMer kinase inhibitionCoMSIAThe model showed good predictive ability. Electrostatic, hydrophobic, and H-bond donor fields played important roles.q² = 0.599, r²_ncv = 0.984, r²_ext = 0.728[8][9]
Crystal-based pyridinesHeLa cell line inhibition (IC50)MLRThe model demonstrated good predictive power.R² (training) = 0.808, R² (test) = 0.908, Q²_LOO = 0.784[10][11]
Antioxidant Activity: Combating Oxidative Stress

Oxidative stress is implicated in numerous diseases, and pyridine derivatives have emerged as potent antioxidants. QSAR studies in this area often focus on descriptors that reflect the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

A study on various pyridine derivatives identified lipophilicity (logP) and the rate constant of reaction with a stable radical (k2) as significant descriptors for their antioxidant and reactivating abilities.[12] This highlights the importance of both the compound's ability to reach its target (related to lipophilicity) and its intrinsic chemical reactivity.

Pyridine Derivative Class Antioxidant Assay QSAR Model Key Findings & Important Descriptors Statistical Significance Reference
Quaternary pyridine salts and basesDPPH radical scavengingMLRReactivation ability increases with increasing lipophilicity (logP) and is influenced by the rate of reaction with the radical (k2).Model equations provided in the study.[12][13]
Indole derivatives with pyridine moietyABTS radical scavenging2D-QSARThe model guided the selection of promising candidates for synthesis and testing.Candidate 10 showed higher activity than the standard.
Pyridine derivatives with hydroxyl and amino groupsDPPH and ABTS radical scavengingDFT calculations and experimental validationHydrogen Atom Transfer (HAT) was the dominant mechanism for some derivatives. Isoniazid showed the highest reactivity.IC50 values reported.[4]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and pyridine derivatives have been developed as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX). QSAR models for these compounds frequently incorporate descriptors related to molecular shape, electronic properties, and hydrophobicity.

A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents demonstrated that specific pyridine derivatives showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages.[14][15][16] 3D-QSAR studies on pyridinic analogs of nimesulide revealed the importance of the nitrogen linker and the trifluoromethanesulfonamido group for anti-inflammatory activity.[17]

Pyridine Derivative Class Biological Target/Activity QSAR Model Key Findings & Important Descriptors Statistical Significance Reference
Pyridinic analogs of nimesulideCOX-1 inhibitionCoMFA, HQSARThe nitrogen linker and trifluoromethanesulfonamido group were important for activity.q² = 0.458 (CoMFA), r²_pred = 0.77[17]
Pyridine and Pyrimidine derivativesInhibition of NO production in RAW 264.7 macrophagesN/A (Comparative study)Specific pyridine derivatives showed significant anti-inflammatory activity.IC50 values reported.[14][15][16]
Antimicrobial Activity: Fighting Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have demonstrated broad-spectrum antimicrobial activity. QSAR studies in this domain often focus on descriptors that influence the compound's ability to penetrate bacterial cell walls and interact with specific microbial targets.

QSAR models for antimicrobial pyridine derivatives have highlighted the importance of descriptors related to molecular size, shape, and electronic properties. For instance, studies on nicotinic acid benzylidene hydrazide derivatives indicated that compounds with nitro and dimethoxy substituents were highly active against various microbial strains.[18]

Pyridine Derivative Class Microbial Target QSAR Model Key Findings & Important Descriptors Statistical Significance Reference
Nicotinic acid benzylidene hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerQSARNitro and dimethoxy substituents were found to be important for activity.MIC values reported.[18]
PyridopyrimidinesMethicillin-resistant Staphylococcus aureus (MRSA)MLRThe model correlated molecular descriptors with antitumor activity.Model statistics provided in the study.[3]
Various new pyridine derivativesGram-positive and Gram-negative bacteria, and fungiDFT and Molecular ModelingExperimental results were in agreement with molecular modeling studies.MIC values reported.[10]

Experimental Protocols: A Foundation for Reliable QSAR Data

The quality of a QSAR model is fundamentally dependent on the quality of the input biological data. Therefore, standardized and well-documented experimental protocols are crucial.

Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][7][17][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Pyridine Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & IC50 G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.[18][20]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare serial dilutions of the pyridine derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid).[15][16]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compounds or the standard. Include a blank containing only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Protocol for Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[21][22]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[22][23]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the pyridine derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[23]

  • Induction of Edema: After a specific time following compound administration (to allow for absorption), inject a solution of carrageenan into the subplantar region of the right hind paw of each animal.[21][24]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[12][13][25]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][25]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.[25]

  • Serial Dilution: Perform serial two-fold dilutions of the pyridine derivatives in a 96-well microtiter plate containing the broth.[14]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[12][13]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[14]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[14][25]

The Future of QSAR in Pyridine Derivative Drug Discovery

The field of QSAR is continually evolving, with the integration of machine learning and artificial intelligence promising to enhance the predictive power and scope of these models. For pyridine derivatives, future QSAR studies will likely focus on:

  • Multi-target QSAR (mt-QSAR): Developing models that can simultaneously predict the activity of a compound against multiple targets, which is particularly relevant for complex diseases like cancer.

  • Predictive Toxicology: Building robust QSAR models to predict the potential toxicity and adverse effects of new pyridine derivatives early in the drug discovery process.

  • Integration with other computational methods: Combining QSAR with molecular docking, molecular dynamics simulations, and pharmacophore modeling to gain a more holistic understanding of ligand-receptor interactions.

By leveraging the power of QSAR, researchers can navigate the vast chemical space of pyridine derivatives more efficiently, accelerating the discovery and development of safer and more effective medicines.

References

  • Bobkova, L. S., Khairulin, A. R., Demchenko, A. M., & Bukhtiarova, T. A. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 3(5), 800-809.
  • Jafari, M., Isfahani, T. M., Shafiei, F., Senejani, M. A., & Alimoradi, M. (2023). Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. Letters in Drug Design & Discovery, 20(12), 2034-2044.
  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Abu-Yousef, I. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585.
  • Khairulin, A., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 3(5), 800-809.
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Retrieved from [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • RSC Publishing. (n.d.). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Bentham Science. (2023). Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Verma, A., et al. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Biology and Chemistry (pp. 195-213). Academic Press.
  • Chemical Review and Letters. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Retrieved from [Link]

  • MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

  • PubMed. (2014). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Retrieved from [Link]

  • Springer. (2014). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling Studies for Validating Reaction Mechanisms of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic; it is fundamental to innovation, optimization, and the creation of robust synthetic methodologies. 2-Isopropylpyridine, a prevalent scaffold in numerous pharmaceuticals and agrochemicals, frequently participates in complex, metal-catalyzed transformations. Validating the proposed mechanisms for these reactions is crucial for controlling selectivity, improving yields, and designing novel catalysts. This guide provides an in-depth exploration of how isotopic labeling, a powerful and definitive technique, can be employed to elucidate the mechanism of a representative reaction involving this compound.

The Reaction in Focus: Palladium-Catalyzed C(sp³)–H Arylation

Transition metal-catalyzed C–H functionalization has emerged as a transformative tool in organic synthesis.[1] For 2-alkylpyridines, the pyridine nitrogen can act as a directing group, facilitating the activation of otherwise inert C–H bonds.[2][3] We will consider a hypothetical, yet highly plausible, palladium-catalyzed arylation of the tertiary C–H bond of the isopropyl group in this compound.

A proposed mechanism for this transformation is depicted below. It likely proceeds through a cyclometalated intermediate, a common feature in such pyridine-directed C-H activation reactions.[4][5]

Catalytic_Cycle Pd(II)_precatalyst Pd(II)_precatalyst Active_Pd(II)_catalyst Active_Pd(II)_catalyst Pd(II)_precatalyst->Active_Pd(II)_catalyst Activation Cyclometalated_Pd(II)_intermediate Cyclometalated_Pd(II)_intermediate Active_Pd(II)_catalyst->Cyclometalated_Pd(II)_intermediate C-H Activation (Proposed Rate-Determining Step) Pd(IV)_intermediate Pd(IV)_intermediate Cyclometalated_Pd(II)_intermediate->Pd(IV)_intermediate Oxidative Addition (Ar-I) Product_complex Product_complex Pd(IV)_intermediate->Product_complex Reductive Elimination Product_complex->Active_Pd(II)_catalyst Release of Product Experimental_Workflow cluster_synthesis Substrate Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis This compound This compound Reaction_H Arylation with This compound This compound->Reaction_H 2-(isopropyl-d)-pyridine 2-(isopropyl-d)-pyridine Reaction_D Arylation with 2-(isopropyl-d)-pyridine 2-(isopropyl-d)-pyridine->Reaction_D NMR_H NMR of Product H Reaction_H->NMR_H MS_H MS of Product H Reaction_H->MS_H NMR_D NMR of Product D Reaction_D->NMR_D MS_D MS of Product D Reaction_D->MS_D KIE_Analysis Kinetic Isotope Effect (KIE) Determination NMR_D->KIE_Analysis MS_D->KIE_Analysis

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.